XY028-140
Description
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Propriétés
IUPAC Name |
4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40N10O7/c1-21-26-19-42-39(45-34(26)48(23-6-3-4-7-23)37(55)32(21)22(2)50)43-29-12-10-24(18-41-29)46-14-16-47(17-15-46)31(52)20-40-27-9-5-8-25-33(27)38(56)49(36(25)54)28-11-13-30(51)44-35(28)53/h5,8-10,12,18-19,23,28,40H,3-4,6-7,11,13-17,20H2,1-2H3,(H,44,51,53)(H,41,42,43,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFNIKIERKCKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40N10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Action of XY028-140: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of XY028-140, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and molecular underpinnings of this novel anti-cancer agent.
Core Mechanism: Targeted Protein Degradation
This compound operates as a hetero-bifunctional small molecule designed to hijack the cell's natural protein disposal system to eliminate key drivers of cancer cell proliferation.[1][2][3] Its mechanism can be summarized in the following key steps:
-
Ternary Complex Formation: this compound simultaneously binds to both CDK4 or CDK6 and the E3 ubiquitin ligase Cereblon (CRBN).[1][4][5] This proximity induces the formation of a ternary complex between the target protein (CDK4/6), this compound, and the E3 ligase.
-
Ubiquitination: Once in proximity, the E3 ligase tags the CDK4/6 protein with a chain of ubiquitin molecules.[1][4][5]
-
Proteasomal Degradation: The poly-ubiquitinated CDK4/6 is then recognized and degraded by the proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins.[1][4][5]
-
Inhibition of Downstream Signaling: The degradation of CDK4/6 leads to the inhibition of the Retinoblastoma (Rb)-E2F signaling pathway.[1][4][6] This pathway is a critical regulator of the G1-S phase transition in the cell cycle. By degrading CDK4/6, this compound prevents the phosphorylation of Rb, keeping it in its active, tumor-suppressive state where it binds to and inhibits the E2F transcription factor. This, in turn, blocks the transcription of genes required for DNA replication and cell cycle progression, ultimately leading to cell cycle arrest and inhibition of cancer cell proliferation.
The following diagram illustrates the core mechanism of action of this compound.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (nM) | Reference |
| CDK4/cyclin D1 | 0.38 | [6][7] |
| CDK6/cyclin D1 | 0.28 | [6][7] |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | Effect | Reference |
| A375 | Melanoma | 0.3 or 1 µM for 24 hours | Inhibition of CDK4/6 expression and activity | [3] |
| T47D | Breast Cancer | 0.3 or 1 µM for 24 hours | Inhibition of CDK4/6 expression and activity | [3] |
| T47D | Breast Cancer | 0.03, 0.1, 0.3, 1, or 3 µM for 11 days | Inhibition of cancer cell proliferation | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature investigating this compound.
Cell Culture
-
Cell Lines: A375 (melanoma) and T47D (breast cancer) cell lines were used.[3]
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for Protein Degradation
This protocol is used to assess the levels of specific proteins within a cell lysate, providing direct evidence of protein degradation.
-
Cell Lysis: After treatment with this compound, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against CDK4, CDK6, phospho-Rb, total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation and survival of cancer cells.
-
Cell Seeding: Cancer cells (e.g., T47D) were seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The following day, cells were treated with a range of concentrations of this compound.
-
Incubation: Plates were incubated for a specified duration (e.g., 11 days for T47D).
-
Viability Measurement: Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was measured using a plate reader, and the results were normalized to untreated control cells to determine the percentage of cell viability. Dose-response curves were generated to calculate the IC50 value.
Selectivity and Resistance
This compound demonstrates selectivity for CDK4 and CDK6 and does not degrade other kinases such as CDK7 or CDK9.[6] Its efficacy is particularly pronounced in cancer cells that are sensitive to CDK4/6 inhibitors (CDK4/6i-S).[1][5][7] Furthermore, this compound has been shown to be more effective at degrading mutation-activated CDK6 (S178P) as compared to its wild-type counterpart.[1][5]
Conclusion
This compound is a promising anti-cancer agent that leverages the PROTAC technology to induce the selective degradation of CDK4 and CDK6. Its mechanism of action, centered on the disruption of the Rb-E2F pathway, offers a potent strategy to halt the proliferation of cancer cells. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and similar targeted protein degraders in oncology.
References
- 1. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Functional genomic analysis of CDK4 and CDK6 gene dependency across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 6. biorxiv.org [biorxiv.org]
- 7. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the XY028-140 PROTAC: Structure, Mechanism, and Experimental Protocols
Introduction
XY028-140, also known as MS140, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4] As critical regulators of the cell cycle, CDK4 and CDK6 are key targets in cancer therapy. This compound represents a novel therapeutic modality by not only inhibiting the kinase activity of CDK4/6 but also inducing their degradation through the ubiquitin-proteasome system.[5][6] This dual mechanism of action offers a promising strategy to overcome resistance to traditional CDK4/6 inhibitors.
This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a heterobifunctional molecule composed of a ligand that binds to CDK4/6, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[5][6] This design enables the recruitment of CRBN to CDK4 and CDK6, leading to their ubiquitination and subsequent degradation.
| Property | Value |
| Chemical Name | 4-(2-(4-(6-(6-Acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)pyridin-3-yl)piperazin-1-yl)-2-oxoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |
| Molecular Formula | C39H40N10O7 |
| Molecular Weight | 760.8 g/mol |
| CAS Number | 2229974-83-6 |
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system to selectively eliminate CDK4 and CDK6. The PROTAC molecule simultaneously binds to both the target protein (CDK4 or CDK6) and the E3 ubiquitin ligase Cereblon, forming a ternary complex. This proximity induces the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome. This process is catalytic, as the PROTAC is released after inducing ubiquitination and can engage another target protein molecule.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro assays.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| CDK4/cyclin D1 | 0.38 |
| CDK6/cyclin D1 | 0.28 |
Data from biochemical assays measuring the concentration of this compound required to inhibit 50% of the kinase activity.[2][3][4]
Table 2: Cellular Degradation and Proliferation Inhibition
| Cell Line | Target Degradation (DC50) | Cell Proliferation (GI50) |
| A375 (Melanoma) | Not explicitly reported | Not explicitly reported |
| T47D (Breast Cancer) | Not explicitly reported | Potent inhibition observed |
This compound has been shown to inhibit the expression and activity of CDK4/6 in A375 and T47D cancer cells at concentrations of 0.3 or 1 µM over 24 hours. In T47D cells, it inhibited proliferation at concentrations ranging from 0.03 to 3 µM over 11 days.
Experimental Protocols
Detailed methodologies for the key experiments involving this compound are provided below.
In Vitro Kinase Assay
This protocol is a general representation for determining the IC50 values of this compound against CDK4/cyclin D1 and CDK6/cyclin D1.
-
Reagents and Materials:
-
Recombinant human CDK4/cyclin D1 and CDK6/cyclin D1 enzymes.
-
Retinoblastoma (Rb) protein as a substrate.
-
ATP, [γ-³²P]ATP, or a suitable kinase assay kit (e.g., ADP-Glo™).
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
96-well plates.
-
Scintillation counter or luminometer.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the kinase, substrate (Rb), and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radiometric detection).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or boiling).
-
Quantify the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, measure the amount of ADP produced.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Cell Culture and Drug Treatment
-
Cell Lines:
-
A375 (human melanoma) and T47D (human breast carcinoma) cell lines.
-
-
Culture Conditions:
-
Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (e.g., <0.1%).
-
Western Blotting for Protein Degradation
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Cell Viability Assay
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate the cells for the desired duration (e.g., 72 hours or longer for proliferation assays).
-
Measure cell viability using a suitable method, such as MTT, MTS (e.g., CellTiter-Glo®), or crystal violet staining.
-
For MTS assays, add the reagent to each well, incubate as per the manufacturer's instructions, and measure the absorbance or luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the viability against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound is a well-characterized PROTAC that effectively induces the degradation of CDK4 and CDK6. Its potent dual-action mechanism of kinase inhibition and protein degradation makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the biological effects of this compound and similar PROTAC molecules.
References
- 1. Functional genomic analysis of CDK4 and CDK6 gene dependency across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic benefits of maintaining CDK4/6 inhibitors and incorporating CDK2 inhibitors beyond progression in breast cancer [elifesciences.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. MS140 (this compound) | CDK4/6 PROTAC | Probechem Biochemicals [probechem.com]
- 5. MS-140 | CDK4/6 inhibitor and PROTAC degrader | CAS 2229974-83-6 | InvivoChem [invivochem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
An In-depth Technical Guide on the CDK4 vs. CDK6 Degradation Selectivity of XY028-140
For Researchers, Scientists, and Drug Development Professionals
Abstract
XY028-140, also known as MS140, is a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. As such, they are validated therapeutic targets. This compound functions by simultaneously binding to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN), thereby leading to the ubiquitination and subsequent proteasomal degradation of the target kinases. This technical guide provides a comprehensive overview of the CDK4 versus CDK6 degradation selectivity of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are key drivers of the G1 to S phase transition in the cell cycle.[1] In complex with D-type cyclins, they phosphorylate and inactivate the Retinoblastoma (Rb) tumor suppressor protein, leading to the release of E2F transcription factors and the expression of genes required for DNA replication. The development of small molecule inhibitors targeting CDK4/6 has been a significant advancement in cancer therapy. However, the emergence of resistance mechanisms necessitates the exploration of alternative therapeutic strategies.
PROTACs offer a distinct mechanism of action compared to traditional inhibitors. Instead of merely blocking the enzymatic activity, they lead to the complete removal of the target protein. This compound is a PROTAC that has been shown to effectively and selectively degrade both CDK4 and CDK6.[1][2] This guide delves into the specifics of its selectivity for these two closely related kinases.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound against CDK4 and CDK6.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| CDK4/cyclin D1 | 0.38[3] |
| CDK6/cyclin D1 | 0.28[3] |
Table 2: Protein Degradation in Cellular Assays
While specific DC50 values for the degradation of CDK4 and CDK6 by this compound in the same cell line and experiment are not consistently reported across publicly available literature, global quantitative proteomics analysis has confirmed the impressive selectivity of this compound (MS140) for the downregulation of CDK4 and CDK6 with very few other protein hits.[4] Furthermore, studies have shown that in certain contexts, such as with the S178P mutation, this compound can lead to more effective degradation of CDK6 compared to the wild-type protein.[1][2]
Signaling Pathways and Mechanism of Action
CDK4/6 Signaling Pathway
The canonical CDK4/6-Rb-E2F signaling pathway is a central regulator of cell cycle progression.
Caption: The CDK4/6-Rb-E2F Signaling Pathway.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of CDK4 and CDK6.
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Western Blotting for Protein Degradation
This protocol is used to assess the levels of CDK4 and CDK6 protein following treatment with this compound.
1. Cell Culture and Treatment:
-
Plate cells (e.g., T47D breast cancer cells or A375 melanoma cells) in appropriate growth medium and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.3 µM or 1 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and mix with Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control to determine the relative protein levels.
CRBN Binding Assay (AlphaLISA)
This protocol describes a method to confirm the interaction between this compound, CDK4/6, and CRBN.
1. Reagent Preparation:
-
Prepare an assay buffer (e.g., 1x CDK PROTAC buffer).
-
Dilute the PROTAC (this compound) to the desired concentration in the assay buffer.
-
Thaw recombinant CRBN and CDK proteins on ice.
2. Assay Plate Setup:
-
In a 384-well plate, add the assay buffer, the diluted PROTAC, and the recombinant CRBN and CDK proteins.
-
Include appropriate controls such as "blank" (no PROTAC) and "positive control" (a known binder).
3. Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) with slow shaking to allow for complex formation.
4. Detection:
-
Add AlphaLISA acceptor beads (e.g., anti-FLAG for tagged CRBN) and incubate with shaking for 30 minutes at room temperature, protected from light.
-
Add AlphaLISA donor beads (e.g., Nickel chelate for His-tagged CDK) and incubate with shaking for 60-90 minutes at room temperature, protected from light.
5. Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader.
-
The signal generated is proportional to the proximity of the donor and acceptor beads, indicating the formation of the ternary complex.
Experimental Workflows and Logical Relationships
PROTAC Development and Evaluation Workflow
The following diagram illustrates the general workflow for developing and evaluating a PROTAC like this compound.
Caption: General Workflow for PROTAC Development.
Logical Relationship for CRBN-Mediated Degradation
This diagram outlines the critical dependencies for successful CRBN-mediated protein degradation by a PROTAC.
Caption: Logical Steps in CRBN-Mediated Degradation.
Conclusion
This compound is a highly potent and selective degrader of both CDK4 and CDK6. While its inhibitory activity is quite similar between the two kinases, its degradation profile can be influenced by the cellular context and the specific form of the target protein. The provided data and protocols offer a foundational understanding for researchers working with this compound and other CDK4/6-targeting PROTACs. Further head-to-head quantitative degradation studies in various cell lines will be crucial to fully elucidate the nuances of its degradation selectivity.
References
A Technical Guide to XY028-140: A PROTAC Approach to Cereblon-Mediated CDK4/6 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
XY028-140, also known as MS140, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As critical regulators of the cell cycle, CDK4 and CDK6 are well-established therapeutic targets in oncology. This compound represents a novel therapeutic modality by not only inhibiting the kinase activity of CDK4/6 but also harnessing the cell's natural protein disposal machinery to eliminate these proteins. This is achieved by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to the target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This technical guide provides an in-depth overview of the mechanism, quantitative data, and experimental protocols associated with this compound-mediated recruitment of Cereblon for CDK4/6 degradation.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to CDK4/6, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] The simultaneous binding of this compound to both CDK4/6 and CRBN induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the CDK4/6 protein. The resulting polyubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple CDK4/6 proteins. The degradation of CDK4/6 leads to the inhibition of the Retinoblastoma (Rb)-E2F signaling pathway, a critical checkpoint in cell cycle progression.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity as a CDK4/6 degrader.
| Target Enzyme | IC50 (nM) |
| CDK4/cyclin D1 | 0.38[4][5] |
| CDK6/cyclin D1 | 0.28[4][5] |
| Caption: In vitro enzymatic inhibitory activity of this compound. |
| Cell Line | Treatment Conditions | Effect |
| A375 (Melanoma) | 0.3 or 1 µM for 24 hours | Inhibition of CDK4/6 expression and activity[1] |
| T47D (Breast Cancer) | 0.3 or 1 µM for 24 hours | Inhibition of CDK4/6 expression and activity[1] |
| T47D (Breast Cancer) | 0.03, 0.1, 0.3, 1, or 3 µM for 11 days | Inhibition of cancer cell proliferation[1] |
| Caption: Cellular activity of this compound in cancer cell lines. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for evaluating its degradation activity.
Caption: Mechanism of this compound-mediated CDK4/6 degradation.
Caption: Experimental workflow for assessing protein degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques referenced in the literature for PROTAC evaluation.
Cell Culture and Treatment
-
Cell Lines: A375 melanoma and T47D breast cancer cells are commonly used.[1]
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For degradation studies, cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Treatment durations can range from a few hours to several days depending on the experimental endpoint.[1]
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the western blot bands is performed to quantify the relative protein levels. The levels of CDK4 and CDK6 are normalized to the loading control.
Global Proteomics by Mass Spectrometry
-
Sample Preparation: Cells are treated with this compound or vehicle control. Following treatment, cells are lysed, and proteins are extracted.
-
Digestion: Proteins are reduced, alkylated, and digested into peptides, typically using trypsin.
-
TMT Labeling (Optional but Recommended for Quantification): Peptides from different treatment groups can be labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw mass spectrometry data is processed using a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. The relative abundance of proteins in the this compound-treated samples is compared to the vehicle-treated samples to identify degraded proteins. Global proteomics analysis has shown that this compound has a highly selective protein downregulation profile, with CDK4 and CDK6 being the most prominent hits.[6]
In Vitro Kinase Inhibition Assay
-
Reaction Mixture: The inhibitory activity of this compound against CDK4/cyclin D1 and CDK6/cyclin D1 can be assessed using a variety of commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: The assay is typically performed by incubating the respective kinase-cyclin complex with a substrate (e.g., a peptide derived from Rb) and ATP in the presence of serially diluted this compound.
-
Detection: The amount of product formed (e.g., ADP) is measured, which is inversely proportional to the kinase activity.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
This compound is a powerful chemical probe and a promising therapeutic candidate that effectively induces the degradation of CDK4 and CDK6 through the recruitment of the E3 ligase Cereblon. Its high potency and selectivity, as demonstrated by the quantitative data, make it a valuable tool for studying the biological consequences of CDK4/6 degradation and for the development of novel cancer therapies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the activity and mechanism of this compound and other PROTAC molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. MS140 (this compound) | CDK4/6 PROTAC | Probechem Biochemicals [probechem.com]
- 6. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Ternary Complex Formation of XY028-140 with CDK6 and CRBN
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of the ternary complex involving the PROTAC (Proteolysis Targeting Chimera) XY028-140 (also known as MS140), Cyclin-Dependent Kinase 6 (CDK6), and the E3 ubiquitin ligase Cereblon (CRBN). This compound is a potent and selective degrader of CDK4 and CDK6, operating through the recruitment of the ubiquitin-proteasome system to induce the degradation of these key cell cycle regulators. This document details the mechanism of action, presents quantitative biochemical and cellular data, and provides detailed experimental protocols for the characterization of this ternary complex. The information herein is intended to serve as a valuable resource for researchers in the fields of targeted protein degradation, cancer biology, and drug discovery.
Introduction
Targeted protein degradation utilizing PROTACs has emerged as a promising therapeutic modality, offering the potential to address disease targets previously considered "undruggable." PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex. This proximity-induced event leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
This compound is a PROTAC designed to selectively target CDK4 and CDK6, kinases that play a pivotal role in cell cycle progression and are frequently dysregulated in cancer. By engaging CDK4/6 and the CRBN E3 ligase, this compound facilitates their degradation, leading to cell cycle arrest and inhibition of tumor growth. The formation and stability of the this compound-CDK6-CRBN ternary complex are critical determinants of its efficacy. This guide will delve into the technical details of this process.
Mechanism of Action
This compound functions by physically linking CDK6 to the CRL4-CRBN E3 ubiquitin ligase complex. This action is mediated by the two distinct warheads of the PROTAC molecule: one binds to the ATP-binding pocket of CDK6, while the other binds to CRBN. The formation of this ternary complex is a critical step that brings the ubiquitin-charged E2 enzyme in close proximity to CDK6, facilitating the transfer of ubiquitin molecules to lysine residues on the surface of CDK6. The resulting polyubiquitinated CDK6 is then recognized and degraded by the 26S proteasome. This process is catalytic, as a single molecule of this compound can induce the degradation of multiple CDK6 proteins. The degradation of CDK6 by this compound has been shown to be dependent on both the proteasome and CRBN.[1]
dot
Caption: Mechanism of this compound-mediated CDK6 degradation.
Quantitative Data
The efficacy of a PROTAC is determined by a combination of factors including its binding affinities to the target protein and the E3 ligase, the stability of the ternary complex, and the efficiency of the subsequent ubiquitination and degradation processes.
In Vitro Kinase Inhibition
This compound is a potent inhibitor of CDK4 and CDK6 kinase activity. The half-maximal inhibitory concentrations (IC50) have been determined in in vitro kinase assays.
| Target Kinase | IC50 (nM) |
| CDK4/cyclin D1 | 0.38[2] |
| CDK6/cyclin D1 | 0.28[2] |
Cellular Degradation of CDK6
The ability of this compound to induce the degradation of CDK6 in cellular contexts is a key measure of its PROTAC activity. This is typically quantified by determining the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific DC50 and Dmax values for this compound across a wide range of cell lines are not publicly available in a consolidated table, studies have shown its potent degradation activity in various cancer cell lines. For example, in Colo205 cells, this compound has been shown to induce a dose-dependent reduction in CDK6 protein levels.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the formation and functional consequences of the this compound-CDK6-CRBN ternary complex. These protocols are based on standard techniques employed in the field of targeted protein degradation.
Cell Culture and Lysis
-
Cell Lines: Human cancer cell lines such as Colo205 (colorectal adenocarcinoma) and ZR-75-1 (breast cancer) are suitable for these studies.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Lysis for Immunoblotting: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails. Lysates are cleared by centrifugation at 14,000 rpm for 15 minutes at 4°C. Protein concentration is determined using a BCA protein assay kit.
Immunoblotting
This technique is used to assess the levels of CDK6 and other proteins of interest following treatment with this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Protocol:
-
Intact cells are treated with this compound or a vehicle control.
-
The cell suspensions are divided into aliquots and heated at different temperatures for a defined period (e.g., 3 minutes).
-
The cells are lysed by freeze-thaw cycles.
-
The lysates are centrifuged to separate the soluble protein fraction from the aggregated proteins.
-
The amount of soluble CDK6 in the supernatant is quantified by immunoblotting.
-
The data is plotted as the percentage of soluble protein versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Mass Spectrometry-Based Proteomics
To assess the selectivity of this compound, global proteomic analysis can be performed to identify proteins that are downregulated upon treatment.
-
Protocol:
-
Cells are treated with this compound or a vehicle control.
-
Proteins are extracted, digested into peptides (typically with trypsin), and labeled with isobaric tags (e.g., TMT) for quantitative analysis.
-
The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting data is processed using software such as MaxQuant or Proteome Discoverer to identify and quantify changes in protein abundance.
-
A volcano plot is often used to visualize proteins that are significantly downregulated.
-
Signaling Pathways and Logical Relationships
The degradation of CDK6 by this compound has a direct impact on the CDK6-Rb-E2F signaling pathway, which is a critical regulator of the G1/S phase transition of the cell cycle.
dot
Caption: Impact of this compound on the CDK6-Rb-E2F signaling pathway.
Conclusion
This compound is a potent and selective PROTAC degrader of CDK4 and CDK6 that functions through the formation of a ternary complex with CRBN. This technical guide has provided an in-depth look at the mechanism of action, available quantitative data, and detailed experimental protocols for studying this process. The methodologies and conceptual frameworks presented here are essential for researchers and drug developers working to advance the field of targeted protein degradation and develop novel cancer therapeutics. Further biophysical characterization of the this compound-CDK6-CRBN ternary complex will provide deeper insights into the structure-activity relationships that govern PROTAC efficacy and selectivity.
References
Biophysical Characterization of XY028-140 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
XY028-140 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] As a heterobifunctional molecule, this compound simultaneously binds to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target kinases.[1][4][5] This technical guide provides a comprehensive overview of the biophysical characterization of this compound binding, offering detailed experimental protocols and data presentation formats essential for researchers in drug development. While specific biophysical data for this compound are not publicly available, this guide presents illustrative data from analogous CDK4/6 PROTACs to provide a framework for understanding its binding characteristics.
Mechanism of Action
This compound operates through the formation of a ternary complex, bringing a target protein (CDK4 or CDK6) into close proximity with the CRBN E3 ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The degradation of CDK4 and CDK6 inhibits the phosphorylation of the Retinoblastoma (Rb) protein, a key event in cell cycle progression. This ultimately leads to cell cycle arrest at the G1/S checkpoint and the suppression of tumor cell proliferation.[1][6]
Quantitative Binding Data
The following tables summarize the known inhibitory activity of this compound and provide a template for the presentation of further biophysical binding data, populated with representative values from similar CDK4/6 PROTACs.
Table 1: In-Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 (nM) |
| CDK4/cyclin D1 | Kinase Assay | 0.38[4][7] |
| CDK6/cyclin D1 | Kinase Assay | 0.28[4][7] |
Table 2: Illustrative Binary Binding Affinities of a CDK4/6 PROTAC
| Interacting Molecules | Technique | Dissociation Constant (Kd) (nM) |
| PROTAC to CDK4/cyclin D1 | SPR | [Data not available for this compound] |
| PROTAC to CDK6/cyclin D1 | SPR | [Data not available for this compound] |
| PROTAC to CRBN/DDB1 | SPR | [Data not available for this compound] |
Table 3: Illustrative Ternary Complex Formation and Cooperativity
| Ternary Complex | Technique | Dissociation Constant (Kd) (nM) | Cooperativity (α) |
| CDK4/cyclin D1 - PROTAC - CRBN/DDB1 | SPR | [Data not available for this compound] | [Data not available for this compound] |
| CDK6/cyclin D1 - PROTAC - CRBN/DDB1 | SPR | [Data not available for this compound] | [Data not available for this compound] |
Table 4: Illustrative Thermodynamic Parameters of Binding (ITC)
| Binding Interaction | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| PROTAC to CDK6/cyclin D1 | [Data not available for this compound] | [Data not available for this compound] | [Data not available for this compound] |
| PROTAC to CRBN/DDB1 | [Data not available for this compound] | [Data not available for this compound] | [Data not available for this compound] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Objective: To determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_d) for the binary and ternary complexes.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, NTA)
-
Recombinant proteins: CDK4/cyclin D1, CDK6/cyclin D1, CRBN/DDB1 complex (with appropriate tags for immobilization, e.g., His-tag, Biotin)
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling, Ni-NTA for His-tag capture)
Methodology:
-
Immobilization:
-
For binary interaction analysis, immobilize the target protein (e.g., His-tagged CDK6/cyclin D1 or biotinylated CRBN/DDB1) onto the sensor chip surface.
-
-
Analyte Injection:
-
Inject a series of concentrations of the analyte (e.g., this compound) over the immobilized surface.
-
Monitor the change in the SPR signal (Response Units, RU) over time.
-
-
Ternary Complex Analysis:
-
To measure ternary complex formation, immobilize one of the proteins (e.g., CRBN/DDB1).
-
Inject a pre-incubated mixture of the PROTAC (this compound) and the second protein (e.g., CDK6/cyclin D1) at various concentrations.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_a, k_d, and K_d.
-
Cooperativity (α) can be calculated as the ratio of the binary K_d to the ternary K_d.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (K_d), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).
Materials:
-
Isothermal Titration Calorimeter
-
Recombinant proteins (CDK4/cyclin D1, CDK6/cyclin D1, CRBN/DDB1)
-
This compound
-
Dialysis buffer
Methodology:
-
Sample Preparation:
-
Dialyze both the protein and the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Load the protein solution into the sample cell and the PROTAC solution into the syringe.
-
-
Titration:
-
Perform a series of small injections of the PROTAC into the protein solution.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to extract the thermodynamic parameters (K_d, n, ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.
-
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The PROTAC Mechanism of XY028-140: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
XY028-140, also known as MS140, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] These kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[2] Unlike traditional small molecule inhibitors that only block the enzymatic activity of their targets, PROTACs like this compound offer a distinct therapeutic modality by hijacking the cell's natural protein disposal system to eliminate the target protein entirely. This guide provides a detailed technical overview of the mechanism of action of this compound, including quantitative data on its efficacy and detailed protocols for key experimental validations.
Core Mechanism of Action
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to CDK4/6, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] The mechanism of action unfolds through a series of orchestrated steps:
-
Ternary Complex Formation: this compound simultaneously binds to both CDK4/6 and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.[1][2]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of CDK4/6.[1]
-
Proteasomal Degradation: The poly-ubiquitinated CDK4/6 is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation.[1] The proteasome unfolds and degrades the tagged kinase into smaller peptides, effectively eliminating it from the cell.[1]
-
Catalytic Nature: After inducing the degradation of a target protein, this compound is released and can engage another CDK4/6 and E3 ligase, allowing for multiple rounds of degradation. This catalytic nature means that sub-stoichiometric amounts of the PROTAC can lead to a significant reduction in the target protein levels.
This degradation-based approach offers several potential advantages over traditional inhibition, including the potential to overcome resistance mechanisms associated with kinase inhibitor therapies and the ability to target the non-enzymatic functions of the target protein.
Quantitative Data
The efficacy of this compound has been characterized by its inhibitory activity and its ability to induce the degradation of its target proteins.
| Parameter | Target | Value | Reference |
| IC50 | CDK4/cyclin D1 | 0.38 nM | [5][6] |
| CDK6/cyclin D1 | 0.28 nM | [5][6] |
While specific DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values for this compound across a wide range of cell lines are not centrally compiled in the initial search results, the primary literature (Wu et al., 2021) indicates potent degradation of CDK4/6 in sensitive tumor cell lines.[1] For instance, in Colo205 cells, treatment with increasing concentrations of this compound for 5 hours resulted in a dose-dependent decrease in both CDK4 and CDK6 levels.[1] Similarly, a time-course experiment in the same cell line with 0.5 μM of this compound showed a rapid reduction in CDK4 and CDK6 protein levels.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound, based on the descriptions in the primary literature.
Western Blotting for CDK4/6 Degradation
This protocol is used to quantify the levels of CDK4 and CDK6 proteins in cells following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., Colo205, ZR-75-1)
-
This compound (MS140)
-
Complete cell culture medium
-
Proteasome inhibitor (e.g., Bortezomib)
-
Pomalidomide
-
MLN4924 (NEDD8-activating enzyme inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CDK4, CDK6, CRBN, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 5 hours for dose-response) or with a fixed concentration for various time points (for time-course). For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 100 nM Bortezomib), a competitor CRBN ligand (e.g., 10 μM Pomalidomide), or a cullin-RING ligase inhibitor (e.g., 1 μM MLN4924) for 4 hours before adding this compound.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the protein band intensities relative to the loading control.
Cell Viability Assay
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
This compound
-
Palbociclib (as a comparator)
-
Complete cell culture medium
-
Crystal Violet solution or a luminescence-based viability reagent (e.g., CellTiter-Glo®)
Procedure (Crystal Violet):
-
Cell Seeding: Seed cells in multi-well plates at a low density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or Palbociclib.
-
Incubation: Incubate the cells for an extended period (e.g., 10-15 days), replacing the medium with fresh compound every 3-4 days.
-
Staining: After the incubation period, wash the cells with PBS, fix them with methanol, and stain with Crystal Violet solution.
-
Quantification: After washing and drying, solubilize the stain and measure the absorbance at a specific wavelength to determine relative cell viability.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol is used to demonstrate the formation of the CDK6-XY028-140-CRBN ternary complex.
Materials:
-
Cells expressing tagged versions of CRBN or CDK6 (if endogenous levels are low)
-
This compound
-
Co-IP lysis buffer
-
Antibody against the tagged protein or endogenous CRBN/CDK6
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents as described above
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a short period (e.g., 3 hours) to capture the transient ternary complex. Lyse the cells in a gentle Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody targeting one of the complex components (e.g., anti-CRBN) overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the other components of the expected ternary complex (e.g., anti-CDK6).
Visualizations
Signaling Pathway of this compound Action
Caption: The signaling pathway of this compound-mediated degradation of CDK4/6.
Experimental Workflow for Western Blotting
Caption: A typical experimental workflow for assessing protein degradation via Western Blot.
Logical Relationship of the PROTAC System
References
- 1. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (MS140) – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. MS140 (this compound) | CDK4/6 PROTAC | Probechem Biochemicals [probechem.com]
The Role of XY028-140 in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce cell cycle arrest by targeting Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its effects on cell cycle progression. By recruiting the E3 ubiquitin ligase Cereblon (CRBN), this compound facilitates the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6, leading to the inhibition of Retinoblastoma (Rb) protein phosphorylation and ultimately, G1 phase cell cycle arrest. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the G1-S phase transition. In many cancers, the CDK4/6-Cyclin D-Rb-E2F pathway is hyperactivated, leading to uncontrolled cell proliferation.[1] this compound, also known as MS140, is a heterobifunctional molecule that acts as a selective CDK4 and CDK6 degrader.[2][3] As a PROTAC, it links the E3 ubiquitin ligase substrate receptor Cereblon to CDK4 and CDK6, thereby inducing their degradation and blocking downstream signaling.[1][2] This targeted protein degradation strategy offers a powerful approach to inhibit the activity of CDK4/6 and induce cell cycle arrest in cancer cells.
Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to selectively degrade CDK4 and CDK6.[2] The molecule consists of a ligand that binds to CDK4/6 and another ligand that binds to Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[4] This ternary complex formation brings CDK4/6 into close proximity with the E3 ligase, leading to the polyubiquitination of CDK4/6.[2] Ubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome.[2]
The degradation of CDK4 and CDK6 prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1] Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry.[1] This blockade of the Rb-E2F signaling pathway results in a robust G1 phase cell cycle arrest.[1][2]
Quantitative Data
The efficacy of this compound has been demonstrated in various cancer cell lines. While specific cell cycle distribution data for this compound is not publicly available in the searched resources, the following table summarizes its inhibitory activity and provides a template for how such data would be presented.
| Parameter | Value | Cell Line | Reference |
| IC50 (CDK4/cyclin D1) | 0.38 nM | N/A (Biochemical Assay) | [3] |
| IC50 (CDK6/cyclin D1) | 0.28 nM | N/A (Biochemical Assay) | [3] |
Table 1: Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound against CDK4/cyclin D1 and CDK6/cyclin D1 complexes in biochemical assays.
Hypothetical Cell Cycle Analysis Data:
| Treatment | Concentration | % G0/G1 | % S | % G2/M | Cell Line |
| Vehicle (DMSO) | - | 45.2% | 35.1% | 19.7% | T47D |
| This compound | 100 nM | 75.8% | 12.5% | 11.7% | T47D |
| This compound | 500 nM | 85.1% | 5.3% | 9.6% | T47D |
| Vehicle (DMSO) | - | 50.5% | 28.9% | 20.6% | A375 |
| This compound | 100 nM | 78.3% | 10.1% | 11.6% | A375 |
| This compound | 500 nM | 88.9% | 4.2% | 6.9% | A375 |
Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution. This table illustrates the expected dose-dependent increase in the G0/G1 cell population with a corresponding decrease in S and G2/M populations in T47D (breast cancer) and A375 (melanoma) cells following a 24-hour treatment with this compound, as would be determined by flow cytometry.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: T47D (human breast carcinoma) and A375 (human melanoma) cells can be used.[4]
-
Culture Medium: Grow T47D cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Culture A375 cells in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Treat cells with the desired concentrations of this compound (e.g., 0.3, 1 µM) or vehicle (DMSO) for the specified duration (e.g., 24 hours).[4]
Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from standard procedures for cell cycle analysis using propidium iodide (PI).
-
Cell Harvesting: After treatment, harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK4, CDK6, phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound induced G1 cell cycle arrest.
Experimental Workflow
Caption: Workflow for analyzing this compound's effect on cell cycle.
Conclusion
This compound represents a promising therapeutic agent that effectively induces cell cycle arrest by promoting the degradation of CDK4 and CDK6. Its mechanism of action through the ubiquitin-proteasome system provides a robust and selective means of inhibiting the CDK4/6-Rb pathway. The experimental protocols outlined in this guide offer a framework for researchers to investigate the cellular and molecular effects of this compound and similar PROTAC degraders. Further studies with detailed quantitative analysis of cell cycle distribution will be crucial in fully elucidating its therapeutic potential in various cancer contexts.
References
XY028-140: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the basic research applications of XY028-140 (also known as MS140), a potent and selective dual-function molecule that acts as both a CDK4/6 kinase inhibitor and a proteolysis-targeting chimera (PROTAC) degrader. By combining kinase inhibition with targeted protein degradation, this compound offers a powerful tool for investigating the roles of CDK4 and CDK6 in cell cycle regulation and cancer biology.
Core Mechanism of Action
This compound is a heterobifunctional molecule designed to simultaneously bind to CDK4 or CDK6 and the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. This proximity induces the ubiquitination of CDK4/6, marking them for degradation by the proteasome. This dual action of kinase inhibition and protein degradation leads to a more profound and sustained suppression of the CDK4/6-Rb-E2F signaling pathway compared to traditional kinase inhibitors alone[1][3].
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro assays.
| Parameter | Value | Target | Assay Conditions | Reference |
| IC₅₀ | 0.38 nM | CDK4/cyclin D1 | Kinase Assay | [4] |
| IC₅₀ | 0.28 nM | CDK6/cyclin D1 | Kinase Assay | [4] |
| Cell Line | Cancer Type | Assay | Treatment Conditions | Effect | Reference |
| A375 | Melanoma | Western Blot | 0.3 or 1 µM for 24 hours | Inhibition of CDK4/6 expression and activity | [5] |
| T47D | Breast Cancer | Western Blot | 0.3 or 1 µM for 24 hours | Inhibition of CDK4/6 expression and activity | [5] |
| T47D | Breast Cancer | Proliferation Assay | 0.03, 0.1, 0.3, 1, or 3 µM for 11 days | Inhibition of cancer cell proliferation | [5] |
| JeKo-1 | Mantle Cell Lymphoma | In vivo Xenograft | 25 mg/kg, b.i.d. for 3 days | Inhibition of Rb phosphorylation | [1] |
Signaling Pathway
This compound exerts its effects by targeting the CDK4/6-Rb-E2F signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle. The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on the methods described in Wu et al., Nature Cancer, 2021.[1]
Cell Viability Assay
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Resazurin solution (0.1 mg/ml) or CellTiter 96® AQueous One Solution Reagent
-
Plate reader for fluorescence or absorbance measurement
Procedure:
-
Seed cells at a density of 3,000-10,000 cells per well in a 96-well plate.
-
Allow cells to adhere for 24 hours.
-
Treat cells with a range of concentrations of this compound for 72 hours.
-
Add 10 µl of resazurin solution or 20 µl of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate for 2-3 hours at 37°C.
-
Measure fluorescence at 560 nm (for resazurin) or absorbance at 490 nm (for CellTiter 96).
-
Calculate cell viability relative to vehicle-treated control cells.
Western Blotting
This protocol is used to detect the levels of specific proteins in cell lysates following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., 8M Urea, 50mM Tris-HCl pH 8.0)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK4, anti-CDK6, anti-p-Rb, anti-Rb, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Study
This protocol describes a mouse xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
Cancer cell line for xenograft (e.g., JeKo-1)
-
This compound
-
Vehicle control
-
Palbociclib (as a comparator)
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells subcutaneously into the flanks of the mice.
-
When tumors reach a palpable size, randomize the mice into treatment groups.
-
Treat the mice with vehicle, this compound (e.g., 25 mg/kg, twice daily), or Palbociclib (e.g., 50 mg/kg, once daily) for the specified duration (e.g., 3 days).
-
Monitor tumor growth by measuring tumor volume with calipers.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting).
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.
Caption: A typical experimental workflow.
References
- 1. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for XY028-140 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, including breast cancer.[3] this compound functions by linking the CDK4/6 proteins to the E3 ubiquitin ligase Cereblon (CRBN), leading to their ubiquitination and subsequent degradation by the proteasome.[2] This targeted protein degradation approach offers a promising therapeutic strategy for hormone receptor-positive (HR+) and other CDK4/6-dependent breast cancers.
These application notes provide detailed experimental protocols for the evaluation of this compound in breast cancer cell lines, focusing on cell viability, apoptosis, and target protein degradation.
Mechanism of Action
This compound is a bifunctional molecule consisting of a ligand that binds to CDK4/6 and another ligand that recruits the E3 ubiquitin ligase CRBN.[1] This ternary complex formation facilitates the transfer of ubiquitin to CDK4/6, marking them for degradation by the 26S proteasome. The degradation of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the expression of genes required for the G1 to S phase transition of the cell cycle, thereby leading to cell cycle arrest and inhibition of tumor cell proliferation.[2][3]
References
Application Notes and Protocols for XY028-140 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
XY028-140 is a potent and selective bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1][2][3][4] this compound functions by simultaneously binding to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[1] This targeted protein degradation offers a powerful approach for studying the roles of CDK4/6 and for the development of novel therapeutics, particularly in oncology.
Western blotting is a fundamental technique to verify the efficacy of this compound by quantifying the reduction in CDK4 and CDK6 protein levels in treated cells. These application notes provide a detailed protocol for utilizing this compound in a Western blot experiment to assess its degradation capabilities.
Signaling Pathway of this compound Action
This compound is a heterobifunctional molecule that links a CDK4/6 ligand to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation triggers the transfer of ubiquitin molecules to CDK4 and CDK6, marking them for degradation by the 26S proteasome. The degradation of CDK4/6 leads to the inhibition of the RB-E2F signaling pathway, which is critical for cell cycle progression from G1 to S phase.[1]
References
Application Note: Determining the Optimal Concentration of XY028-140 for Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for determining the optimal concentration of XY028-140 for use in cell viability and anti-proliferation assays. This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) that functions as a degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2][3][4] By inducing the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6, this compound effectively inhibits the RB-E2F signaling pathway, a critical regulator of cell cycle progression.[2][4][5] This application note outlines a detailed protocol using a standard colorimetric MTT assay to establish a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) of this compound in a relevant cancer cell line.
Mechanism of Action: this compound Signaling Pathway
This compound is a bifunctional molecule that simultaneously binds to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity induces the ubiquitination of CDK4/6, marking it for degradation by the proteasome.[4][5] The depletion of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes required for cell cycle progression from G1 to S phase, ultimately leading to cell cycle arrest and reduced cell proliferation.[2][4]
Figure 1. this compound mechanism of action.
Experimental Protocol: MTT Cell Viability Assay
This protocol is designed to determine the IC50 of this compound by measuring its effect on cell metabolic activity. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into purple formazan crystals.[6]
Materials and Reagents
-
Target cancer cell line (e.g., T47D breast cancer cells)[1]
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT Reagent (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Experimental Workflow Diagram
Figure 2. Workflow for determining IC50.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture and harvest cells during their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Dilute the cell suspension in complete culture medium to an optimal seeding density. This must be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well.
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "vehicle control" (cells + DMSO) and "media blank" (media only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
Day 2: Compound Treatment
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve final desired concentrations. Based on published data, a range from 0.1 nM to 10 µM is recommended for a comprehensive dose-response curve.[1][7]
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the corresponding this compound concentrations to the treatment wells. Add 100 µL of medium with the highest DMSO concentration to the "vehicle control" wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
Day 5: Viability Measurement
-
After the incubation period, add 10 µL of sterile MTT Reagent (5 mg/mL) to each well, including controls and blanks.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
After incubation, add 100 µL of Solubilization Solution to each well.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance value of the "media blank" wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to determine the IC50 value.
Representative Data
The following table presents hypothetical data from an experiment performed according to the protocol above, using a 72-hour incubation period with this compound.
| This compound Conc. (µM) | Log Concentration | Avg. Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Vehicle Control) | N/A | 1.152 | 0.085 | 100.0% |
| 0.001 | -3.00 | 1.135 | 0.079 | 98.5% |
| 0.01 | -2.00 | 1.023 | 0.061 | 88.8% |
| 0.1 | -1.00 | 0.601 | 0.045 | 52.2% |
| 0.3 | -0.52 | 0.311 | 0.033 | 27.0% |
| 1.0 | 0.00 | 0.155 | 0.021 | 13.5% |
| 3.0 | 0.48 | 0.101 | 0.018 | 8.8% |
| 10.0 | 1.00 | 0.089 | 0.015 | 7.7% |
| Media Blank | N/A | 0.081 | 0.009 | N/A |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (MS140) Datasheet DC Chemicals [dcchemicals.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MS-140 | CDK4/6 inhibitor and PROTAC degrader | CAS 2229974-83-6 | InvivoChem [invivochem.com]
Application Notes and Protocols: XY028-140 for Effective CDK6 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
XY028-140, also known as MS140, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] As critical regulators of the cell cycle, CDK4 and CDK6 are key targets in cancer therapy.[1] this compound functions as a bifunctional molecule, tethering CDK4/6 to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target kinases.[1] This degradation mechanism offers a distinct advantage over traditional small molecule inhibitors by eliminating both the kinase-dependent and independent functions of CDK4/6. These application notes provide a summary of the effective treatment durations for CDK6 degradation by this compound and detailed protocols for its use in in vitro and in vivo settings.
Mechanism of Action
This compound is a PROTAC that links a CDK4/6 ligand to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3] This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to CDK4/6, marking it for degradation by the 26S proteasome. The degradation of CDK4/6 leads to the inhibition of the Retinoblastoma (Rb)/E2F signaling pathway, a critical checkpoint in the G1/S phase transition of the cell cycle.[1]
Caption: Mechanism of this compound-induced CDK6 degradation.
Quantitative Data Summary
The following tables summarize the effective concentrations and treatment durations of this compound for CDK6 degradation and functional outcomes in various cancer cell lines.
Table 1: Time-Dependent Degradation of CDK6 in Colo205 Cells
| Treatment Duration | This compound Concentration (µM) | Effect on CDK6 Levels | Reference |
| 3 hours | 0.1 | Significant Degradation | [4] |
| 5 hours | 0.5 | Marked Degradation | [4] |
Table 2: Concentration-Dependent Effects of this compound
| Cell Line | Treatment Duration | This compound Concentration (µM) | Outcome | Reference |
| Colo205 | 5 hours | 0.01 - 1 | Concentration-dependent degradation of CDK4/6 | [4] |
| A375 (Melanoma) | 24 hours | 0.3, 1 | Inhibition of CDK4/6 expression and activity | [3][5] |
| T47D (Breast Cancer) | 24 hours | 0.3, 1 | Inhibition of CDK4/6 expression and activity | [3][5] |
| T47D (Breast Cancer) | 11 days | 0.03 - 3 | Inhibition of cancer cell proliferation | [3][5] |
| Various Rb-proficient tumor cell lines | 10-15 days | Not specified | Greater suppression of cell growth compared to Palbociclib | [4] |
Experimental Protocols
In Vitro CDK6 Degradation Assay
This protocol describes the treatment of cultured cancer cells with this compound to assess the time- and concentration-dependent degradation of CDK6 by Western blotting.
Caption: Workflow for in vitro CDK6 degradation analysis.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cancer cell line (e.g., Colo205, A375, T47D)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK6, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in complete culture medium to the desired final concentrations.
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 0.5 µM) and harvest at different time points (e.g., 0, 1, 3, 5, 8, 24 hours).
-
For a dose-response experiment, treat cells with increasing concentrations of this compound (e.g., 0.01, 0.03, 0.1, 0.3, 1 µM) for a fixed duration (e.g., 5 or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
Cell Proliferation Assay
This protocol is for assessing the long-term effect of this compound on cancer cell proliferation.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., T47D)
-
Complete cell culture medium
-
96-well plates
-
Crystal violet solution or a resazurin-based viability reagent
Procedure:
-
Seed cells at a low density in 96-well plates.
-
Allow cells to attach overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.03, 0.1, 0.3, 1, 3 µM).
-
Incubate the cells for an extended period (e.g., 10-15 days), changing the medium with fresh this compound every 3-4 days.
-
At the end of the incubation period, assess cell viability using a crystal violet staining protocol or a resazurin-based assay according to the manufacturer's instructions.
-
Quantify the results by measuring the absorbance at the appropriate wavelength.
In Vivo Studies
For in vivo efficacy studies, this compound can be administered to tumor-bearing animal models.
Formulation and Administration:
-
A suggested formulation for in vivo use is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
It is recommended to prepare the working solution fresh on the day of use.[3]
-
Administration can be performed via oral gavage or intraperitoneal injection.[3]
Disclaimer: These protocols are for research use only and should be adapted and optimized for specific experimental conditions. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods.[3][5]
References
Application Notes and Protocols: XY028-140 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo study design and formulation for the PROTAC CDK4/6 degrader, XY028-140 (also referred to as MS140). The protocols and data presented are compiled from preclinical investigations and are intended to guide researchers in the design of their own in vivo experiments.
Introduction
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] As a bifunctional molecule, this compound binds to both the target proteins (CDK4/6) and an E3 ubiquitin ligase, specifically Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[1][4] This mechanism of action leads to the inhibition of the Retinoblastoma (Rb)/E2F signaling pathway, which is critical for cell cycle progression.[1] In vitro studies have demonstrated that this compound effectively reduces CDK4 and CDK6 protein levels in a dose- and time-dependent manner in various cancer cell lines.[1]
In Vivo Formulation
A stable and effective formulation is critical for the successful in vivo application of this compound. A standard suspended solution formulation has been developed for oral and intraperitoneal administration.[5]
Formulation Components
The formulation consists of a four-component vehicle designed to solubilize and suspend the compound for administration.
| Component | Percentage (v/v) |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Preparation Protocol
This protocol details the preparation of a 1 mL working solution of this compound at a concentration of 0.56 mg/mL.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl in water)
-
Sterile microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Ultrasonicator
Procedure:
-
Prepare a 5.6 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 5.6 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Add 450 µL of saline to the mixture to bring the total volume to 1 mL.
-
Vortex the final suspension thoroughly.
-
If precipitation or phase separation is observed, use sonication to aid in the dissolution and suspension of the compound.[5]
-
It is recommended to prepare the working solution fresh on the day of use.[5]
In Vivo Study Design
The following tables summarize the in vivo study designs from preclinical evaluations of this compound in xenograft models. These studies aimed to assess the anti-tumor efficacy of the compound.
Mantle Cell Lymphoma Xenograft Model
| Parameter | Description |
| Animal Model | Immunodeficient mice |
| Cell Line | JeKo-1 (Mantle Cell Lymphoma) |
| Tumor Implantation | Subcutaneous injection of JeKo-1 cells |
| Treatment Group | This compound |
| Vehicle Control | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Dosing Regimen | 50 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) injection |
| Frequency | Once daily |
| Duration | Not specified in available results |
| Endpoint | Tumor growth inhibition |
Colorectal Cancer Xenograft Model
| Parameter | Description |
| Animal Model | Immunodeficient mice |
| Cell Line | Colo-205 (Colorectal Cancer) |
| Tumor Implantation | Subcutaneous injection of Colo-205 cells |
| Treatment Group | This compound |
| Vehicle Control | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Dosing Regimen | 50 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) injection |
| Frequency | Once daily |
| Duration | Not specified in available results |
| Endpoint | Tumor growth inhibition |
Experimental Protocols
Tumor Xenograft Model Protocol
This protocol outlines the general procedure for establishing and treating tumor xenografts in mice.
Materials:
-
Cancer cell lines (e.g., JeKo-1, Colo-205)
-
Immunodeficient mice (e.g., NOD/SCID or similar)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles
-
Calipers
-
This compound formulation
-
Vehicle control formulation
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells are obtained.
-
Cell Preparation: Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at the desired concentration for injection.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or the vehicle control to the respective groups according to the specified dosing regimen, route, and frequency.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) to calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target protein degradation).
Signaling Pathway and Mechanism of Action
This compound leverages the ubiquitin-proteasome system to achieve targeted degradation of CDK4 and CDK6.
Caption: Mechanism of this compound as a PROTAC for CDK4/6 degradation.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
Caption: Workflow for an in vivo xenograft study.
References
- 1. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MS-140 | CDK4/6 inhibitor and PROTAC degrader | CAS 2229974-83-6 | InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound (MS140)|CAS 2229974-83-6|DC Chemicals [dcchemicals.com]
Application Notes and Protocols for XY028-140 in a Mantle Cell Lymphoma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mantle cell lymphoma (MCL) is a subtype of B-cell non-Hodgkin lymphoma characterized by the t(11;14)(q13;q32) translocation, leading to the overexpression of cyclin D1.[1][2][3][4] This overexpression results in the dysregulation of the cell cycle through the continuous activation of cyclin-dependent kinases 4 and 6 (CDK4/6).[2][4] The CDK4/6-cyclin D complex phosphorylates the retinoblastoma protein (Rb), promoting the release of the E2F transcription factor and subsequent cell cycle progression from G1 to S phase.[2][5] Consequently, targeting the CDK4/6 pathway presents a promising therapeutic strategy for MCL.[2][4]
XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade CDK4 and CDK6.[5][6][7][8] It functions by linking CDK4/6 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of the kinases by the proteasome.[5][7] This dual mechanism of action, combining kinase inhibition with protein degradation, offers a potential advantage over traditional small molecule inhibitors.[8] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a preclinical mantle cell lymphoma xenograft model.
Principle of Action
This compound is a heterobifunctional molecule that simultaneously binds to CDK4/6 and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[5][9] This binding induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to CDK4/6. The polyubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome. The degradation of CDK4/6 leads to a reduction in Rb phosphorylation, causing cell cycle arrest in the G1 phase and inhibiting tumor cell proliferation.[5]
Signaling Pathway
Caption: Mechanism of this compound in Mantle Cell Lymphoma.
Quantitative Data Summary
| Cell Line | Assay Type | Endpoint | This compound Concentration | Result | Reference |
| T47D (Breast Cancer) | Proliferation Assay | Cell Growth Inhibition | 0.03-3 µM (11 days) | Inhibition of cancer cell proliferation | [9] |
| A375 (Melanoma) | Western Blot | Protein Expression | 0.3 or 1 µM (24 hours) | Inhibition of CDK4/6 expression | [9] |
| T47D (Breast Cancer) | Western Blot | Protein Expression | 0.3 or 1 µM (24 hours) | Inhibition of CDK4/6 expression | [9] |
| CDK4/cyclin D1 | Kinase Assay | IC50 | N/A | 0.38 nM | [6] |
| CDK6/cyclin D1 | Kinase Assay | IC50 | N/A | 0.28 nM | [6] |
Note: Data from direct studies of this compound in mantle cell lymphoma xenograft models are not currently available. The table above summarizes in vitro data from other cancer cell lines to provide context for its activity.
Experimental Protocols
Protocol 1: Mantle Cell Lymphoma Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous MCL xenograft model using a human MCL cell line.
Materials:
-
Mantle cell lymphoma cell line (e.g., Jeko-1, Mino, Rec-1, Hbl-2, or Granta-519)[10]
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)[10]
-
This compound
-
Vehicle solution (see Protocol 3)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture MCL cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Preparation:
-
Harvest cells by centrifugation.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the dosing schedule determined in preliminary studies (see Protocol 3).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Protocol 2: Patient-Derived Xenograft (PDX) Model
This protocol outlines the establishment of an MCL PDX model, which more closely recapitulates the heterogeneity of the human disease.
Materials:
-
Fresh tumor biopsy or peripheral blood from an MCL patient
-
Ficoll-Paque
-
Red Blood Cell Lysis Buffer
-
PBS with 2% FBS
-
6-8 week old highly immunodeficient mice (e.g., NSG)
-
All other materials listed in Protocol 1
Procedure:
-
Primary Cell Isolation:
-
Tumor Implantation:
-
Resuspend the isolated MCL cells in a 1:1 mixture of sterile PBS and Matrigel®.
-
Inject 1-10 x 10^6 cells subcutaneously or intravenously into the flank or tail vein of NSG mice, respectively.[12]
-
-
Engraftment Monitoring:
-
Monitor for signs of tumor engraftment, which may include palpable tumors (subcutaneous) or signs of disease progression such as weight loss and hind-limb paralysis (intravenous).
-
For intravenous models, engraftment can be monitored by flow cytometry of peripheral blood for human CD45+ and CD19+/CD5+ cells.
-
-
Treatment and Evaluation:
-
Once engraftment is confirmed and tumors are established, proceed with treatment and efficacy evaluation as described in Protocol 1 (steps 5 and 6).
-
Protocol 3: Preparation and Administration of this compound
This protocol provides instructions for preparing this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 5.6 mg/mL).[9]
-
-
Working Solution Preparation (for oral or intraperitoneal injection): [9]
-
Administration:
-
Administer the prepared this compound solution to the mice via the desired route (e.g., oral gavage or intraperitoneal injection).
-
The dosing volume should be based on the mouse's body weight (e.g., 10 mL/kg).
-
Experimental Workflow
Caption: Workflow for this compound study in MCL xenograft models.
Conclusion
This compound represents a novel therapeutic agent for mantle cell lymphoma by targeting the degradation of CDK4/6. The protocols outlined in these application notes provide a framework for preclinical evaluation of this compound in both cell line-derived and patient-derived xenograft models of MCL. Careful execution of these studies will be crucial in determining the in vivo efficacy and therapeutic potential of this compound.
References
- 1. Dual targeting of CDK4/6 and Bcl-2 exhibits a potent antitumor effect on mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK4/6 in mantle cell lymphoma - Lee - Annals of Lymphoma [aol.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting CDK4/6 in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. MS140 (this compound) | CDK4/6 PROTAC | Probechem Biochemicals [probechem.com]
- 7. This compound (MS140) Datasheet DC Chemicals [dcchemicals.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma [jove.com]
Application Notes and Protocols for XY028-140 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing XY028-140, a potent and selective dual-function molecule that acts as both a Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor and a Proteolysis Targeting Chimera (PROTAC) degrader. This document outlines the necessary positive and negative controls to ensure robust and reliable experimental outcomes.
Introduction to this compound
This compound is a heterobifunctional small molecule designed to simultaneously inhibit the kinase activity of CDK4 and CDK6 and induce their degradation. It achieves this by linking a CDK4/6 inhibitor moiety to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This dual mechanism of action provides a powerful tool for interrogating the roles of CDK4/6 in cell cycle regulation and cancer biology. The degradation of CDK4/6 is mediated by the ubiquitin-proteasome system.[1][2]
Key Concepts and Control Selection
To validate the specific effects of this compound, it is crucial to employ appropriate positive and negative controls. These controls help to dissect the molecule's activity as a kinase inhibitor versus its function as a protein degrader.
-
Positive Control (Kinase Inhibition): A compound that inhibits CDK4/6 activity but does not induce their degradation.
-
Positive Control (Degradation Pathway): A compound known to engage the Cereblon E3 ligase pathway.
-
Negative Control (Degradation Pathway): A compound that is structurally similar to the E3 ligase ligand but does not bind, thus preventing degradation.
-
Negative Control (Compound Specificity): An inactive analog of this compound that is incapable of inducing degradation, helping to rule out off-target effects of the molecule itself.
-
Vehicle Control: The solvent used to dissolve the compounds (e.g., DMSO), to control for any effects of the solvent on the experimental system.
Recommended Control Compounds
| Control Type | Compound | Mechanism of Action | Purpose in this compound Experiments |
| Positive Control | Palbociclib | A potent and selective CDK4/6 inhibitor that does not induce protein degradation. | To isolate and compare the effects of pure kinase inhibition with the dual-action of this compound. |
| Positive Control | Pomalidomide | A known Cereblon E3 ligase ligand. | To confirm the competency of the cellular machinery for Cereblon-mediated degradation. |
| Negative Control | MS140-ve | A methylated analog of this compound that does not bind to Cereblon.[2] | To demonstrate that the degradation of CDK4/6 by this compound is dependent on Cereblon engagement. |
| Vehicle Control | DMSO | Dimethyl sulfoxide | To control for any non-specific effects of the compound solvent. |
Signaling Pathway and Experimental Logic
The following diagrams illustrate the mechanism of action of this compound and the logical framework for the use of controls in these experiments.
References
Application Notes and Protocols: Co-treatment of XY028-140 with Other Cancer Therapeutics
For Research Use Only. Not for use in diagnostic procedures.
Introduction
XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that targets Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1] As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to CDK4 and CDK6, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This mechanism effectively inhibits the CDK4/6-Cyclin D-Retinoblastoma (Rb) signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle.[1][2] Dysregulation of this pathway is a common feature in many cancers, making CDK4/6 valuable therapeutic targets.[2] While this compound has demonstrated potent single-agent activity in preclinical models, combination therapies are a key strategy to enhance efficacy, overcome resistance, and broaden its therapeutic application.
These application notes provide an overview of potential co-treatment strategies for this compound with other cancer therapeutics based on the established mechanisms of CDK4/6 inhibitors and degraders. Detailed experimental protocols are provided as a starting point for researchers to investigate these combinations in relevant cancer models.
Co-treatment Strategies and Rationale
The combination of this compound with other anti-cancer agents is based on synergistic or additive mechanisms of action that target multiple oncogenic pathways. The following sections outline potential combination strategies.
Combination with Endocrine Therapy
Rationale: In hormone receptor-positive (HR+) breast cancer, the estrogen receptor (ER) signaling pathway is a key driver of proliferation. There is significant crosstalk between the ER and CDK4/6 pathways. Combining a CDK4/6 degrader like this compound with an ER antagonist, such as fulvestrant, or a selective estrogen receptor modulator (SERM), like tamoxifen, can provide a dual blockade of two major mitogenic signaling pathways.[3][4] This combination has been highly successful with CDK4/6 inhibitors in the clinical setting for HR+/HER2- breast cancer.[3]
Potential Combination Agents:
-
Fulvestrant
-
Tamoxifen
Combination with PI3K/AKT/mTOR Pathway Inhibitors
Rationale: The PI3K/AKT/mTOR pathway is another critical signaling cascade frequently activated in cancer, promoting cell growth, proliferation, and survival. There is evidence of reciprocal resistance mechanisms between the CDK4/6 and PI3K pathways.[3] Activation of the PI3K pathway can lead to resistance to CDK4/6 inhibitors.[5] Therefore, the combination of this compound with inhibitors of this pathway, such as PI3K inhibitors (e.g., alpelisib) or mTOR inhibitors (e.g., everolimus), is a rational approach to overcome or prevent resistance and achieve synergistic anti-tumor effects.[3][5]
Potential Combination Agents:
-
PI3K inhibitors (e.g., Alpelisib, GDC-0941)
-
mTOR inhibitors (e.g., Everolimus, Sirolimus)
-
Dual PI3K/mTOR inhibitors
Combination with Chemotherapy
Rationale: The interaction between CDK4/6 inhibitors and cytotoxic chemotherapy is complex and can be sequence-dependent. Administering a CDK4/6 inhibitor prior to or concurrently with certain chemotherapeutic agents can lead to cell cycle arrest, potentially antagonizing the effects of chemotherapy that targets rapidly dividing cells. However, sequential administration, where chemotherapy is followed by a CDK4/6 degrader, may be a more effective strategy.[6] This approach could prevent tumor cells from re-entering the cell cycle and repairing chemotherapy-induced damage.
Potential Combination Agents:
-
Taxanes (e.g., Paclitaxel, Docetaxel)
-
Platinum-based agents (e.g., Carboplatin, Cisplatin)
-
Topoisomerase inhibitors (e.g., Doxorubicin)
Combination with Immunotherapy
Rationale: Preclinical studies suggest that CDK4/6 inhibition can enhance anti-tumor immunity.[6] By arresting tumor cells in the G1 phase, CDK4/6 inhibitors can increase the presentation of tumor antigens, promote a pro-inflammatory tumor microenvironment, and suppress the proliferation of regulatory T cells (Tregs).[6][7] Combining this compound with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, could therefore potentiate the immune response against the tumor.[6]
Potential Combination Agents:
-
Anti-PD-1 antibodies (e.g., Pembrolizumab, Nivolumab)
-
Anti-PD-L1 antibodies (e.g., Atezolizumab, Durvalumab)
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data from studies specifically investigating the co-treatment of this compound with other cancer therapeutics. The following tables are provided as templates for researchers to populate with their own experimental data when evaluating the synergistic or additive effects of this compound in combination with other agents.
Table 1: In Vitro Synergistic Effects of this compound in Combination with Other Therapeutics
| Cancer Cell Line | Combination Agent | Concentration Range (this compound) | Concentration Range (Combination Agent) | Combination Index (CI) | Synergy/Antagonism |
| e.g., T47D | e.g., Fulvestrant | e.g., 0.1 - 100 nM | e.g., 1 - 1000 nM | e.g., <1 | e.g., Synergy |
Combination Index (CI) can be calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound in Combination Therapy in Xenograft Models
| Xenograft Model | Treatment Group | Dose and Schedule (this compound) | Dose and Schedule (Combination Agent) | Tumor Growth Inhibition (%) | p-value |
| e.g., MCF-7 | Vehicle Control | - | - | 0 | - |
| This compound | e.g., 50 mg/kg, QD | - | |||
| Combination Agent | - | e.g., 10 mg/kg, QW | |||
| This compound + Combination Agent | e.g., 50 mg/kg, QD | e.g., 10 mg/kg, QW |
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell lines and animal models to investigate the combination effects of this compound.
Protocol 1: In Vitro Cell Viability Assay for Combination Studies
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO). Prepare serial dilutions of each drug and their combinations in cell culture medium.
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the cells. Include wells for vehicle control (e.g., DMSO), single-agent treatments, and combination treatments.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT, MTS, or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each single agent. For combination treatments, calculate the Combination Index (CI) using software such as CompuSyn to determine synergy, additivity, or antagonism.
Protocol 2: Western Blot Analysis of Pathway Modulation
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or their combination at specified concentrations for a defined time period (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Rb, total Rb, Cyclin D1, CDK4, CDK6, p-AKT, total AKT, cleaved PARP) overnight at 4°C. Follow with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Protocol 3: In Vivo Xenograft Tumor Model Study
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, and the combination of both).
-
Drug Formulation and Administration: Prepare this compound and the combination agent in appropriate vehicles for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Administer the treatments according to the predetermined doses and schedules.
-
Monitoring: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (based on tumor size limits or a predefined duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effects.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In Vitro Combination Study Workflow.
Caption: Rationale for combining this compound with PI3K/mTOR inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. e-century.us [e-century.us]
- 3. Breaking Cancer’s Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Triple Combination Therapy of CDK4/6 Inhibitors, Endocrine Therapy, and mTOR/PI3K Inhibitors to Treat Hormone Receptor-Positive Human Epidermal Growth Factor Receptor-2 Negative Breast Cancer with Acquired Resistance – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 6. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for XY028-140: A Selective CDK4/6 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation. As a bifunctional molecule, this compound simultaneously binds to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the target kinases.[1][2][3] This dual-functionality of inhibition and degradation offers a powerful approach to disrupt the CDK4/6-Retinoblastoma (Rb) signaling pathway, which is a critical regulator of the cell cycle and is often dysregulated in cancer.[1][2]
These application notes provide detailed protocols for assays to characterize the activity of this compound, including its ability to induce degradation of CDK4 and CDK6, inhibit cell proliferation, and suppress kinase activity.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex with the target proteins (CDK4 or CDK6) and the CRBN E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the kinase, marking it for recognition and degradation by the 26S proteasome. The degradation of CDK4/6 leads to the dephosphorylation of the Retinoblastoma protein (pRb), which in turn prevents the release of the E2F transcription factor, ultimately causing cell cycle arrest at the G1 phase.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Kinase Inhibitory Activity [4][5]
| Target | IC50 (nM) |
| CDK4/cyclin D1 | 0.38 |
| CDK6/cyclin D1 | 0.28 |
Table 2: Cellular Proliferation Inhibition [1][6]
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration |
| JeKo-1 | Mantle Cell Lymphoma | <10 | 72-96 hours |
| Colo205 | Colorectal Carcinoma | <10 | 72-96 hours |
| T47D | Breast Cancer | Not explicitly stated, but inhibits proliferation at concentrations from 0.03 to 3 µM over 11 days. | 11 days |
| A375 | Melanoma | Not explicitly stated, but inhibits CDK4/6 expression at 0.3 and 1 µM. | 24 hours |
Table 3: CDK4/6 Degradation [1]
| Cell Line | Treatment | Effect |
| Colo205 | Increasing concentrations of this compound for 5 hours | Dose-dependent degradation of CDK4 and CDK6. |
| Colo205 | 0.5 µM this compound for indicated time points | Time-dependent degradation of CDK4 and CDK6. |
| ZR-75-1 (WT vs. CRBN KO) | Increasing concentrations of this compound for 5 hours | Degradation of CDK4 is CRBN-dependent. |
Experimental Protocols
Protocol 1: Western Blot for CDK4/6 Degradation
This protocol is to determine the dose- and time-dependent degradation of CDK4 and CDK6 in cancer cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., Colo205, T47D)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK4, anti-CDK6, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and visualize the bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 3: In Vitro Kinase Assay
This protocol is to determine the direct inhibitory effect of this compound on the kinase activity of CDK4/cyclin D1 and CDK6/cyclin D1.
Materials:
-
This compound
-
Recombinant active CDK4/cyclin D1 and CDK6/cyclin D1 enzymes
-
Kinase substrate (e.g., recombinant pRb protein)
-
Kinase assay buffer
-
ATP
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a white, opaque plate, add the kinase assay buffer.
-
Add the recombinant CDK4/cyclin D1 or CDK6/cyclin D1 enzyme.
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Add the pRb substrate.
-
Add a serial dilution of this compound. Include vehicle-only (DMSO) controls.
-
-
Kinase Reaction Initiation:
-
Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Signal Detection:
-
Follow the manufacturer's protocol for the chosen kinase detection assay (e.g., ADP-Glo™). This typically involves adding a reagent to stop the kinase reaction and then a detection reagent to generate a luminescent signal proportional to the amount of ADP produced.
-
-
Data Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
References
- 1. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. MS140 (this compound) | CDK4/6 PROTAC | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting XY028-140 solubility issues in vitro
Welcome to the technical support center for XY028-140. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the in vitro solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) that functions as a CDK4/6 inhibitor-degrader.[1] It targets CDK4/6 kinases for degradation by the CRL4-CRBN-E3 ubiquitin ligase complex, thereby inhibiting both the expression and activity of CDK4/6 in cancer cells.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][3] It is soluble in DMSO at a concentration of 5.56 mg/mL (7.31 mM) with the aid of ultrasonication and warming.[3]
Q3: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous assay buffer. What is causing this?
This phenomenon, often called "crashing out," is common for hydrophobic compounds.[4] It occurs when the concentration of the compound in the final aqueous solution exceeds its kinetic solubility limit. The abrupt change from a favorable organic solvent (DMSO) to an aqueous environment causes the compound to precipitate.[4]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
The tolerance to DMSO is cell-line dependent.[5] Generally, it is recommended to keep the final concentration of DMSO in cell culture media below 0.5% to minimize cytotoxic effects.[6][7][8] However, some cell lines may be sensitive to concentrations as low as 0.25%.[6] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q5: Can I heat the this compound solution to improve its solubility?
Gentle warming can be employed to aid dissolution.[3][4] It is recommended to warm the solution to 37°C.[3] For dissolving the compound in DMSO, heating to 60°C can be used.[3] Avoid excessive or prolonged heating, as it may lead to degradation of the compound.
Troubleshooting Guide for In Vitro Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound in in vitro settings.
Problem 1: this compound powder does not fully dissolve in DMSO.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient mixing | Vigorously vortex the solution for 2-3 minutes. | The powder dissolves completely. |
| Solution is supersaturated | Prepare the stock solution at a lower concentration. | A clear solution is formed. |
| Compound has formed aggregates | Use a bath sonicator for 5-10 minute intervals.[4] | Aggregates are broken up, leading to dissolution. |
| Low kinetic solubility at room temperature | Gently warm the solution in a water bath at 37°C for 10-15 minutes.[3] | Increased temperature enhances the rate of dissolution. |
Problem 2: Precipitation occurs upon dilution of DMSO stock into aqueous media.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Final concentration exceeds aqueous solubility | Lower the final working concentration of this compound in the assay.[4] | The compound remains in solution at a lower concentration. |
| High percentage of DMSO in the final solution | Prepare a more concentrated DMSO stock solution to reduce the volume added to the aqueous media. | The final DMSO concentration is minimized, reducing solvent-induced precipitation. |
| Inefficient mixing during dilution | Add the DMSO stock to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform dispersion.[4] | Homogeneous mixing prevents localized high concentrations and subsequent precipitation. |
| Buffer composition is unfavorable | If your assay allows, consider adding a non-toxic solubilizing agent like β-cyclodextrin to the aqueous buffer.[6] | The excipient encapsulates the compound, increasing its apparent solubility. |
Physicochemical and Solubility Data
The following tables summarize the key physicochemical properties of this compound and its solubility in different solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C39H40N10O7 | [1] |
| Molecular Weight | 760.8 g/mol | [1] |
| Purity | >98% | [1] |
| Appearance | Solid powder | N/A |
Table 2: Solubility Profile of this compound
| Solvent | Concentration | Method | Reference |
| DMSO | 5.56 mg/mL (7.31 mM) | Ultrasonic and warming to 60°C | [3] |
| Formulation for in vivo use | 0.56 mg/mL (0.74 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Suspension) | [2][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 760.8 g/mol ). For 1 mg of this compound, you will need 131.4 µL of DMSO to make a 10 mM solution.[3]
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Vortex the vial vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.
-
If solubility issues persist, warm the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
-
Storage: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warming: Pre-warm the cell culture medium to 37°C.
-
Serial Dilution (Recommended):
-
Perform a serial dilution of the DMSO stock solution in cell culture medium to achieve the final desired concentrations.
-
When diluting, add the stock solution to the medium while gently vortexing to ensure rapid dispersion.
-
Ensure the final DMSO concentration in the highest concentration of your working solution does not exceed the tolerance limit of your cells (typically <0.5%).
-
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
-
Application to Cells: Add the prepared working solutions to your cell cultures immediately after preparation.
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart for troubleshooting this compound solubility.
Simplified Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced CDK4/6 degradation.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MS-140 | CDK4/6 inhibitor and PROTAC degrader | CAS 2229974-83-6 | InvivoChem [invivochem.com]
Technical Support Center: Overcoming the Hook Effect with XY028-140 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering the high-dose hook effect in immunoassays involving the novel therapeutic agent XY028-140. This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) that degrades Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2][3][4] This guide will help you identify and overcome the hook effect to ensure accurate quantification of this compound or its target biomarkers.
Frequently Asked Questions (FAQs)
Q1: What is the high-dose hook effect?
A1: The high-dose hook effect, also known as the prozone phenomenon, is an immunological issue that can occur in "sandwich" immunoassays, such as ELISA.[5][6] It results in falsely low readings at very high concentrations of the analyte.[5][7][8] Instead of the signal increasing proportionally with the analyte concentration, the signal decreases, creating a "hook" shape on the dose-response curve.[6]
Q2: Why does the hook effect occur in a sandwich immunoassay?
A2: In a one-step sandwich immunoassay, if the analyte concentration is excessively high, it can saturate both the capture and detection antibodies simultaneously.[5][6][8] This saturation prevents the formation of the "sandwich" complex (capture antibody-analyte-detection antibody) on the plate surface. As a result, unbound detection antibodies are washed away, leading to a weaker signal despite the high analyte concentration.[5]
Q3: What is this compound and how might it be related to the hook effect?
A3: this compound is a PROTAC designed to induce the degradation of CDK4 and CDK6 proteins, which are key regulators of the cell cycle.[2][3][9] It functions by linking CDK4/6 to the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[2] When measuring the concentration of this compound itself or a biomarker affected by its activity (e.g., downstream proteins) in biological samples, a high concentration of the analyte could potentially lead to the hook effect in a sandwich immunoassay.
Q4: How can I determine if my assay is affected by the hook effect?
A4: The most reliable method to identify a potential hook effect is to test a serial dilution of a sample with a suspected high analyte concentration.[5] If the hook effect is present, you will observe that as the sample is diluted, the measured concentration will paradoxically increase before it starts to decrease as expected.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low signal in samples with expected high concentrations of this compound or its biomarker. | High-dose hook effect. | Perform a serial dilution of the sample. A 5-fold or 10-fold serial dilution is a good starting point.[10][11] Analyze the dilutions and if the calculated concentration of the analyte increases with dilution, the hook effect is likely present. Select a dilution that falls within the linear range of the assay for accurate quantification. |
| High variability between replicate wells. | Inconsistent pipetting, or some replicates are on the verge of the hook effect. | Ensure proper mixing of samples before plating. Use calibrated pipettes and fresh tips for each dilution.[11][12] Broaden the range of dilutions to ensure that at least one dilution falls squarely in the linear portion of the standard curve. |
| False negative results in high-concentration samples. | Severe hook effect. | Implement a two-step ELISA protocol where the sample (analyte) is incubated with the capture antibody first, followed by a wash step before adding the detection antibody. This minimizes the competition for antibody binding.[5] |
Experimental Protocols
Protocol 1: Identifying the Hook Effect via Serial Dilution
This protocol outlines the steps to determine if your immunoassay for this compound or a related biomarker is susceptible to the hook effect.
-
Sample Selection: Choose a sample that is expected to have a very high concentration of the analyte.
-
Prepare Serial Dilutions:
-
Label a series of microcentrifuge tubes (e.g., 1:10, 1:100, 1:1000, 1:10000).
-
Prepare a 1:10 dilution by adding 10 µL of the sample to 90 µL of the assay diluent. Mix thoroughly.
-
Prepare a 1:100 dilution by adding 10 µL of the 1:10 dilution to 90 µL of the assay diluent. Mix thoroughly.
-
Continue this process to create a dilution series. It is crucial to use a fresh pipette tip for each transfer.[11]
-
-
Assay Procedure: Run the undiluted sample and all dilutions in your sandwich ELISA according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the concentration of the analyte in each well based on the standard curve.
-
Multiply the measured concentration by the dilution factor to determine the actual concentration in the original sample.
-
Plot the calculated original concentration against the dilution factor. If the calculated concentration increases with the initial dilutions, this is indicative of the hook effect.
-
Data Presentation: Example of Hook Effect
The following table illustrates a hypothetical dataset demonstrating the hook effect.
| Dilution Factor | Measured Concentration (ng/mL) | Calculated Original Concentration (ng/mL) | Observation |
| 1 (Neat) | 50 | 50 | Falsely low reading |
| 10 | 150 | 1500 | Concentration increases |
| 100 | 200 | 20000 | Peak concentration observed |
| 1000 | 25 | 25000 | Within linear range |
| 10000 | 2.6 | 26000 | Within linear range |
Visualizations
Signaling Pathway of this compound
This compound is a PROTAC that hijacks the cell's ubiquitin-proteasome system to degrade CDK4 and CDK6. This disrupts the phosphorylation of the Retinoblastoma (Rb) protein, which in turn inhibits the E2F transcription factor and blocks cell cycle progression.[2]
Caption: Mechanism of this compound-induced degradation of CDK4/6.
Experimental Workflow for Overcoming the Hook Effect
The following diagram illustrates a logical workflow for identifying and mitigating the hook effect in your experiments.
Caption: Workflow for identifying and resolving the hook effect.
Diagram of the Hook Effect in a Sandwich ELISA
This diagram illustrates how an excess of analyte can lead to a decreased signal in a one-step sandwich immunoassay.
Caption: Comparison of optimal vs. high analyte concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. adooq.com [adooq.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 6. Hook effect - Wikipedia [en.wikipedia.org]
- 7. Mitigating the hook effect in lateral flow sandwich immunoassays using real-time reaction kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Protocol Library | Collaborate and Share [protocol-delivery.protocols.opentrons.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Navigating the Nuances of XY028-140: A Technical Guide to Potential Off-Target Effects
Technical Support Center – XY028-140 Pomalidomide Warhead
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the this compound PROTAC, which utilizes a pomalidomide-based warhead to recruit the E3 ubiquitin ligase Cereblon (CRBN). This resource offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of the this compound PROTAC?
A1: this compound is a potent and selective PROTAC designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] By linking a CDK4/6 inhibitor to a pomalidomide-based ligand, this compound recruits the CRBN E3 ubiquitin ligase to these kinases, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation effectively inhibits the RB-E2F signaling pathway, which is crucial for cell cycle progression.[1]
Q2: What are the primary concerns regarding off-target effects of the pomalidomide warhead used in this compound?
A2: The pomalidomide component of this compound, which engages the E3 ligase CRBN, is known to have inherent biological activity. The primary concern is the potential for "off-target" degradation of proteins other than the intended CDK4 and CDK6 targets. Pomalidomide and other immunomodulatory drugs (IMiDs) are known to induce the degradation of specific zinc-finger (ZF) transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3). This is a well-documented off-target effect of the pomalidomide warhead itself and can occur independently of the PROTAC's primary target engagement.
Q3: Has the selectivity of this compound been profiled on a proteome-wide scale?
A3: Yes, the selectivity of this compound (referred to as MS140 in the primary literature) has been investigated using quantitative mass spectrometry. A global proteomics analysis in Colo205 cells treated with this compound revealed a highly selective protein downregulation profile. The most significantly downregulated proteins were the intended targets, CDK4 and CDK6. Very few other proteins were significantly affected, indicating a high degree of selectivity for this specific PROTAC.[2]
Q4: I am observing the degradation of proteins other than CDK4/6 in my experiments. What could be the cause?
A4: If you observe degradation of proteins other than CDK4 and CDK6, consider the following possibilities:
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Known Pomalidomide Off-Targets: As mentioned, the pomalidomide warhead can induce the degradation of certain zinc-finger proteins. It is advisable to check if the observed off-targets fall into this category.
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Cell Line-Specific Effects: The expression levels of CRBN and the accessibility of potential off-target proteins can vary between different cell lines, potentially leading to different off-target profiles.
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High Compound Concentration: Using excessive concentrations of this compound may lead to non-specific interactions and off-target degradation. It is crucial to perform dose-response experiments to identify the optimal concentration for selective on-target degradation.
-
Experimental Variability: Ensure robust experimental design and controls to rule out artifacts. This includes appropriate vehicle controls and, if possible, a negative control PROTAC that does not bind to the target protein but still engages CRBN.
Q5: How can I minimize the potential off-target effects of this compound in my experiments?
A5: To minimize off-target effects, consider the following strategies:
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Titrate the Compound: Use the lowest effective concentration of this compound that achieves significant degradation of CDK4/6.
-
Time-Course Experiments: Assess the kinetics of degradation for both on-target and potential off-target proteins. On-target degradation is often rapid and potent, while off-target effects may appear at later time points or higher concentrations.
-
Use Appropriate Controls: Include a negative control compound, such as a version of this compound with an inactive warhead for the target protein, to distinguish between CRBN-mediated and target-mediated effects.
-
Orthogonal Validation: Confirm any unexpected off-target degradation using alternative methods, such as Western blotting with specific antibodies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant degradation of known pomalidomide off-targets (e.g., IKZF1, IKZF3). | This is an expected off-target effect of the pomalidomide warhead. | Acknowledge this in your experimental interpretation. If these off-targets interfere with your experimental question, consider alternative strategies or control experiments to isolate the effects of CDK4/6 degradation. |
| Variability in degradation profiles between different cell lines. | Cell line-specific differences in protein expression (e.g., CRBN, off-targets) and cellular machinery. | Characterize the expression levels of key proteins (CRBN, CDK4, CDK6) in your cell lines of interest. Perform dose-response and time-course experiments for each cell line. |
| Poor selectivity observed at high concentrations. | Saturation of the degradation machinery or non-specific binding. | Perform a careful dose-response analysis to determine the optimal concentration range for selective CDK4/6 degradation. |
| Difficulty confirming a suspected off-target identified by proteomics. | The antibody for Western blotting may not be specific or sensitive enough. The off-target effect may be modest. | Use a highly validated antibody. If possible, use a different antibody targeting a distinct epitope. Consider using a more sensitive detection method or performing immunoprecipitation followed by mass spectrometry. |
Quantitative Data Summary
The following table summarizes the quantitative proteomics data from the analysis of Colo205 cells treated with 0.3 µM this compound (MS140) for 5 hours. The data is based on the volcano plot presented in Wu et al., Nat Cancer 2021.[2]
Table 1: Proteome-wide Selectivity of this compound in Colo205 Cells
| Protein | Log2 Fold Change (this compound / Control) | -Log10 (p-value) | Status |
| CDK6 | ~ -2.5 | > 5 | On-Target |
| CDK4 | ~ -1.5 | > 5 | On-Target |
| ZNF653 | ~ -1.0 | ~ 2.5 | Potential Off-Target |
| ZNF212 | ~ -0.8 | ~ 2.0 | Potential Off-Target |
| Other Proteins | Minimal Change | Not Significant | Not Affected |
Note: The values in this table are estimations derived from the published volcano plot and are intended to be representative. For precise values, refer to the source publication.
Key Experimental Protocols
1. Global Proteomics Analysis of Protein Degradation
This protocol outlines a general workflow for identifying on-target and off-target effects of this compound using quantitative mass spectrometry (TMT or Label-Free).
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Cell Culture and Treatment: Plate cells (e.g., Colo205) at an appropriate density. Treat cells with this compound at the desired concentration (e.g., 0.3 µM) and for a specific duration (e.g., 5 hours). Include a vehicle-treated control group.
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Cell Lysis and Protein Extraction: Harvest and wash cells with cold PBS. Lyse cells in a urea-based lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0) supplemented with protease and phosphatase inhibitors.
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Protein Digestion: Reduce protein disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide. Digest proteins into peptides using an appropriate protease, such as Trypsin or Lys-C.
-
Peptide Cleanup and Labeling (for TMT): Desalt the peptide samples using a solid-phase extraction (SPE) method. For TMT-based quantification, label the peptides with the respective TMT reagents according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant). Perform protein identification and quantification. Statistical analysis, such as a t-test, is used to identify proteins with significant changes in abundance between the this compound treated and control groups.
2. Cereblon (CRBN) Binding Assay (Competitive)
This protocol describes a method to confirm the engagement of the pomalidomide warhead of this compound with its E3 ligase, CRBN.
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Reagents: Recombinant human CRBN-DDB1 complex, a fluorescently labeled tracer that binds to CRBN (e.g., a fluorescent derivative of thalidomide), and the test compound (this compound).
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Assay Principle: This is a competitive binding assay. The binding of the fluorescent tracer to CRBN results in a high fluorescence polarization (FP) signal. When an unlabeled competitor (this compound) binds to CRBN, it displaces the fluorescent tracer, leading to a decrease in the FP signal.
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, add the recombinant CRBN-DDB1 complex, the fluorescent tracer, and the diluted this compound.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: Plot the FP signal against the concentration of this compound. The concentration at which 50% of the fluorescent tracer is displaced (IC50) can be calculated, which reflects the binding affinity of this compound to CRBN.
3. Zinc-Finger Protein Degradation Assay (Western Blot)
This protocol is for validating the potential off-target degradation of known pomalidomide-sensitive zinc-finger proteins.
-
Cell Treatment: Treat cells with a dose range of this compound for a specified time. Include a positive control (e.g., pomalidomide) and a vehicle control.
-
Protein Lysate Preparation: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the zinc-finger protein of interest (e.g., anti-IKZF1).
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Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Visualizations
References
Technical Support Center: Minimizing XY028-140 Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity of XY028-140 in normal, non-cancerous cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as MS140) is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1] It is a hetero-bifunctional molecule that links a ligand for CDK4/6 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6, leading to the inhibition of the Retinoblastoma (Rb)-E2F signaling pathway and ultimately, cell cycle arrest.[1]
Q2: Is this compound expected to be toxic to normal cells?
A2: While this compound has been shown to be highly selective for CDK4 and CDK6, potential toxicity in normal proliferating cells is a consideration.[2] The primary mechanism of action, inhibition of the cell cycle, can affect any rapidly dividing normal cells, such as hematopoietic progenitors, which may lead to on-target toxicities like neutropenia, a known side effect of CDK4/6 inhibitors.[3][4] Off-target toxicity is less expected due to the high selectivity of the molecule, but it cannot be entirely ruled out without empirical testing.[2]
Q3: How can I assess the toxicity of this compound in my normal cell lines of interest?
A3: A multi-pronged approach is recommended to assess the toxicity of this compound. This should involve a combination of cell viability assays (e.g., MTT, MTS, or CellTiter-Glo), cytotoxicity assays (e.g., LDH release), and apoptosis assays (e.g., Annexin V/PI staining).[][6][7] It is crucial to perform these assays in parallel on both your target cancer cell lines and a panel of relevant normal cell lines.
Q4: What are some strategies to minimize the toxicity of this compound in my in vitro experiments?
A4: To minimize toxicity in normal cells, consider the following strategies:
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Dose-Response Titration: Determine the minimal effective concentration that induces the desired effect in cancer cells while having the least impact on normal cells by performing a careful dose-response study.
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Time-Course Experiments: Evaluate the shortest exposure time required to achieve significant degradation of CDK4/6 in cancer cells to avoid prolonged exposure that might be detrimental to normal cells.
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Use of appropriate controls: Always include vehicle-treated normal cells as a baseline for viability and function.
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Selection of Normal Cell Lines: Choose normal cell lines that are relevant to the tissue of origin of the cancer being studied and consider using primary cells for a more physiologically relevant model.
Troubleshooting Guides
Guide 1: Unexpected High Toxicity in Normal Cells
Issue: You observe significant toxicity in your normal cell line control at concentrations that are effective against your cancer cell lines.
Possible Causes and Troubleshooting Steps:
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On-Target Toxicity in Proliferating Normal Cells:
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Action: Analyze the cell cycle status of your normal cell line.[8][9] If they are rapidly proliferating, the observed toxicity may be an expected on-target effect of CDK4/6 degradation.
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Suggestion: Compare the proliferation rate of your normal cells to your cancer cells. Consider using a normal cell line with a slower doubling time or inducing quiescence in your normal cells to assess off-target toxicity.
-
-
Off-Target Effects:
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Action: Although this compound is highly selective, off-target effects at higher concentrations are possible.
-
Suggestion: Perform a Western blot analysis to confirm that this compound is not degrading other related kinases (e.g., CDK1, CDK2, CDK9) in the normal cells at the concentrations used. Global proteomics can also be employed to identify unintended targets.[2]
-
-
Compound Precipitation or Assay Interference:
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Action: At high concentrations, small molecules can precipitate, leading to non-specific cellular stress and inaccurate assay readings.[10] The compound may also directly interfere with assay reagents.[10]
-
Suggestion: Visually inspect the culture wells for any signs of precipitation. Run a cell-free assay control to check for direct interference of this compound with your viability assay reagents.
-
Guide 2: Inconsistent Cell Viability Results
Issue: You are observing high variability in your cell viability assay results between experiments.
Possible Causes and Troubleshooting Steps:
-
Inconsistent Cell Seeding:
-
Action: Uneven cell numbers across wells is a common source of variability.
-
Suggestion: Ensure a single-cell suspension before plating and use calibrated pipettes. Allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution.
-
-
Edge Effects in Multi-well Plates:
-
Action: Wells on the edge of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Suggestion: Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
-
Variable Compound Activity:
-
Action: Improper storage or handling of this compound can lead to degradation and loss of activity.
-
Suggestion: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Hypothetical Comparative IC50 Values of this compound
| Cell Line | Cell Type | Tissue of Origin | Proliferation Rate (Doubling Time, hrs) | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | Breast | ~38 | 50 |
| HCT116 | Colorectal Carcinoma | Colon | ~18 | 75 |
| MCF-10A | Non-tumorigenic | Breast | ~20 | 500 |
| CCD 841 CoN | Normal Colon | Colon | ~48 | >1000 |
Table 2: Hypothetical Apoptosis Induction by this compound at 100 nM after 48h
| Cell Line | % Annexin V Positive (Early Apoptosis) | % Annexin V & PI Positive (Late Apoptosis/Necrosis) |
| MCF-7 | 25% | 15% |
| HCT116 | 30% | 20% |
| MCF-10A | 5% | 2% |
| CCD 841 CoN | <2% | <1% |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on the viability of normal and cancerous cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assessment using Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells in a 6-well plate with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[8][9]
Visualizations
Caption: Mechanism of action of this compound leading to CDK4/6 degradation and cell cycle arrest.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 7. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 8. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.lih.lu [researchportal.lih.lu]
- 10. benchchem.com [benchchem.com]
optimizing XY028-140 incubation time for maximum degradation
Welcome to the technical support center for XY028-140, a PROTAC® designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This resource provides troubleshooting guidance and frequently asked questions to help researchers optimize their experiments for maximum degradation efficiency.
PROTAC® is a registered trademark of Arvinas Operations, Inc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective CDK4/6 degrader.[1][2][3] It is a heterobifunctional molecule, also known as a Proteolysis-Targeting Chimera (PROTAC), that induces the degradation of its target proteins.[3][4] It functions by simultaneously binding to CDK4 or CDK6 and the E3 ubiquitin ligase Cereblon (CRBN).[1][5][6][7] This proximity induces the formation of a ternary complex, leading to the ubiquitination of CDK4/6 and its subsequent degradation by the proteasome.[1][7] This ultimately inhibits the RB-E2F signaling pathway, which is crucial for cell cycle progression.[1][7]
Q2: What is the recommended starting concentration and incubation time for this compound?
Based on existing data, a common starting point for cell treatment is a 24-hour incubation period.[5] For initial dose-response experiments, a concentration range spanning from 1 nM to 1000 nM is recommended to determine the optimal concentration for your specific cell line and experimental conditions. One study noted the use of 0.3 µM or 1 µM for 24 hours in A375 melanoma and T47D breast cancer cells.[5]
Q3: How can I determine the optimal incubation time for maximum degradation?
To find the ideal incubation time, a time-course experiment is essential. This involves treating your cells with an optimal concentration of this compound (determined from a dose-response experiment) and harvesting them at various time points. A suggested range of time points would be from 4 to 48 hours. This will allow you to observe the kinetics of degradation and identify the time point at which maximum degradation (Dmax) occurs.
Q4: Why am I seeing less degradation at higher concentrations of this compound?
This phenomenon is known as the "hook effect" and is characteristic of PROTAC molecules.[8][9] It occurs when, at very high concentrations, this compound forms non-productive binary complexes with either CDK4/6 or CRBN, rather than the productive ternary complex required for degradation.[8] This excess of binary complexes competes with and inhibits the formation of the ternary complex, leading to reduced degradation efficiency.[8] If you observe a bell-shaped curve in your dose-response experiment, you are likely seeing the hook effect.[8]
Q5: What are appropriate negative controls for my this compound experiment?
A robust experiment should include several controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).
-
Inactive Epimer/Stereoisomer: If available, an epimer of the E3 ligase ligand that does not bind to CRBN but retains binding to the target protein is an ideal negative control.
-
Target Engagement Control: A molecule that binds to CDK4/6 but does not have the E3 ligase recruiting component can be used to distinguish between the effects of target inhibition and degradation.
-
CRBN Knockout/Knockdown Cells: Using a cell line with reduced or no expression of CRBN should abrogate the degradation activity of this compound.
Troubleshooting Guide
| Problem | Likely Cause(s) | Suggested Solution(s) |
| No or low degradation of CDK4/6 | 1. Suboptimal Concentration: The concentration of this compound may be too low or in the range of the "hook effect". | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation (Dmax).[8] |
| 2. Insufficient Incubation Time: The degradation of CDK4/6 may not have reached its maximum at the time point measured. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) at the optimal concentration to determine the time to Dmax. | |
| 3. Low CRBN Expression: The cell line used may have low endogenous expression of Cereblon (CRBN), the E3 ligase recruited by this compound. | 3. Verify the expression level of CRBN in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line with higher CRBN expression. | |
| 4. Inactive Compound: Improper storage or handling may have led to the degradation of the this compound compound. | 4. Ensure that this compound is stored correctly as per the manufacturer's instructions. Use a fresh stock solution for your experiments. | |
| Degradation is observed, but it is not maximal | 1. Suboptimal Incubation Time: The experiment may have been terminated before or after the point of maximum degradation. | 1. Perform a detailed time-course experiment around the previously tested time point to pinpoint the optimal incubation time. |
| 2. High Target Protein Turnover: The target proteins, CDK4 and CDK6, may have a high natural synthesis rate in your cell line, counteracting the degradation. | 2. Consider using a protein synthesis inhibitor (e.g., cycloheximide) as a control to assess the basal turnover rate of CDK4/6. Note that this can have confounding effects.[10] | |
| Variability between experiments | 1. Inconsistent Cell State: Differences in cell confluency, passage number, or cell health can affect experimental outcomes. | 1. Standardize your cell culture conditions. Ensure cells are seeded at the same density and are in the logarithmic growth phase at the time of treatment. |
| 2. Inconsistent Reagent Preparation: Errors in the dilution of this compound can lead to variability. | 2. Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. | |
| Only one target is degraded (e.g., CDK4 but not CDK6) | 1. Differential Target Accessibility: The accessibility of the PROTAC to each target within the cellular environment may differ. | 1. This may be a characteristic of the specific cell line. Analyze the expression levels of both CDK4 and CDK6. |
| 2. Differential Complex Formation: The stability or formation efficiency of the ternary complex (this compound-CDK4-CRBN vs. This compound-CDK6-CRBN) may differ. | 2. Advanced biophysical assays like co-immunoprecipitation can be used to assess the formation of each ternary complex. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Optimal this compound Concentration
Objective: To determine the concentration of this compound that results in maximal degradation of CDK4/6.
Methodology:
-
Cell Culture: Plate your chosen cell line in a multi-well plate (e.g., 6-well or 12-well) at a density that ensures 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle-only control (DMSO).
-
Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a set time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard assay such as the BCA assay.
-
Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for CDK4, CDK6, and a loading control (e.g., β-actin, GAPDH).
-
Data Analysis: Quantify the band intensities. Normalize the CDK4 and CDK6 band intensities to the loading control. Plot the normalized protein levels against the log of the this compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 2: Time-Course Experiment for Optimal Incubation Time
Objective: To determine the optimal incubation time for maximal degradation of CDK4/6 by this compound.
Methodology:
-
Cell Culture: Plate your cells as described in Protocol 1.
-
Compound Preparation: Prepare cell culture medium containing the optimal concentration of this compound (determined in Protocol 1) and a vehicle control.
-
Treatment: Replace the medium in the wells with the prepared medium.
-
Incubation and Harvest: Incubate the cells at 37°C and 5% CO2. Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Cell Lysis and Analysis: Lyse the cells and perform protein quantification and Western Blot analysis as described in Protocol 1.
-
Data Analysis: Quantify and normalize the CDK4 and CDK6 band intensities to the loading control for each time point. Plot the normalized protein levels against time to identify the incubation period that yields the maximum degradation.
Visualizations
Caption: Mechanism of action for this compound mediated CDK4/6 degradation.
Caption: Experimental workflow for optimizing incubation time.
Caption: Inhibition of the RB-E2F pathway by this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (MS140) Datasheet DC Chemicals [dcchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Inconsistent XY028-140 Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when performing Western blots to assess the degradation of CDK4 and CDK6 after treatment with XY028-140.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect Western blot results?
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] Therefore, when performing a Western blot on lysates from cells treated with this compound, the expected result is a significant reduction or complete absence of the bands corresponding to CDK4 and CDK6. Inconsistent results often manifest as a lack of degradation, partial degradation, or variability between replicates.
Q2: What are the most common causes of inconsistent results when using this compound?
Common challenges in Western blotting that can lead to inconsistent results include issues with antibody specificity, high background noise, weak signal intensity, and problems with transfer efficiency.[4] Variability in sample handling and preparation is also a frequent cause of inconsistent outcomes.[4] Forgetting to include necessary inhibitors in the lysis buffer can also lead to sample degradation.[5][6]
Q3: How can I be sure my this compound is active?
The activity of this compound is dependent on its ability to link CDK4/6 to the CRL4-CRBN-E3 ubiquitin ligase complex for degradation.[1][2] To confirm its activity, it is crucial to include proper positive and negative controls in your experiment. A positive control could be a cell line known to be sensitive to this compound, while a negative control would be a vehicle-treated sample (e.g., DMSO).
Q4: What are the expected molecular weights for CDK4 and CDK6?
It is important to verify the expected molecular weights of your target proteins to ensure you are looking for the correct bands. Typically, CDK4 has a molecular weight of approximately 34 kDa, and CDK6 has a molecular weight of around 40 kDa. Always check the datasheet for the specific antibodies you are using.
Troubleshooting Guides
Below are common issues encountered during Western blotting for this compound-mediated degradation of CDK4/6, along with their potential causes and solutions.
Problem 1: No or Weak Signal for CDK4/6 in Control Lanes
This issue can arise from several factors, including problems with the primary antibody, insufficient protein load, or poor transfer.[6][7][8]
| Potential Cause | Recommended Solution |
| Insufficient Protein Loaded | Perform a protein concentration assay (e.g., BCA) and ensure you are loading an adequate and consistent amount of protein (typically 20-40 µg of total cell lysate).[7] |
| Primary Antibody Issues | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[6][7] Ensure the antibody is validated for Western blotting and stored correctly. |
| Poor Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer.[9] For proteins in the 30-40 kDa range, ensure optimal transfer buffer composition and transfer time. |
| Inactive Secondary Antibody or Substrate | Use a fresh secondary antibody and ensure the ECL substrate has not expired and is sensitive enough for detection. |
Problem 2: High Background on the Blot
High background can obscure the bands of interest, making interpretation difficult.[8]
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.[7] |
| Primary Antibody Concentration Too High | Reduce the concentration of the primary antibody. Perform a titration to find the optimal dilution. |
| Insufficient Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[7] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST). |
Problem 3: Non-Specific Bands
The presence of unexpected bands can be due to sample degradation or non-specific antibody binding.[5]
| Potential Cause | Recommended Solution |
| Sample Degradation | Always prepare fresh lysates and add protease and phosphatase inhibitors to your lysis buffer.[5][6] |
| Antibody Cross-Reactivity | Ensure your primary antibody is specific for your target protein. Check the antibody datasheet for any known cross-reactivities.[4] |
| Too Much Protein Loaded | Overloading the gel can lead to non-specific antibody binding.[8][9] Try loading less protein. |
Problem 4: Inconsistent Degradation of CDK4/6 Across Replicates
Variability between replicates is a common issue that can often be traced back to inconsistencies in sample preparation and handling.[4][8]
| Potential Cause | Recommended Solution |
| Inconsistent Cell Treatment | Ensure uniform cell seeding density and that this compound is added at the same final concentration and for the same duration across all replicates. |
| Variable Lysis and Sample Preparation | Use the same volume of lysis buffer for each sample and ensure complete lysis. Quantify protein concentration for each sample and load equal amounts. |
| Uneven Transfer | Ensure there are no air bubbles between the gel and the membrane during the transfer setup. A roller can be used to remove bubbles.[8] |
Experimental Protocols
Detailed Western Blot Protocol for CDK4/6 Detection
-
Cell Lysis:
-
After treatment with this compound or vehicle, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of a 10-12% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-CDK4 or anti-CDK6) at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visual Guides
Western Blot Workflow for this compound Analysis
Caption: A typical workflow for assessing this compound-mediated protein degradation via Western blot.
Troubleshooting Logic for Inconsistent Degradation
Caption: A logical approach to troubleshooting inconsistent Western blot results for CDK4/6 degradation.
References
- 1. This compound (MS140) Datasheet DC Chemicals [dcchemicals.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 9. bitesizebio.com [bitesizebio.com]
improving the in vivo stability and delivery of XY028-140
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with the investigational peptide therapeutic, XY028-140. The information herein is intended to assist in overcoming common challenges related to its in vivo stability and delivery.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo stability of this compound?
A1: The primary challenges to the in vivo stability of this compound, a peptide-based agent, are rapid enzymatic degradation by proteases and peptidases in the plasma and tissues, and renal clearance due to its small size. These factors contribute to a short plasma half-life, limiting its therapeutic efficacy.
Q2: My in vivo efficacy results for this compound are inconsistent. What are the potential causes?
A2: Inconsistent in vivo efficacy can stem from several factors:
-
Poor Bioavailability: The formulation may not be adequately protecting this compound from degradation or facilitating its absorption.
-
Suboptimal Dosing Schedule: The dosing frequency may not be aligned with the compound's short half-life, leading to periods where the therapeutic concentration falls below the effective level.
-
Formulation Instability: The formulation itself may be unstable, leading to aggregation or degradation of this compound before or after administration.
-
Variability in Animal Models: Differences in metabolism or physiology between individual animals can contribute to varied responses.
Q3: How can I improve the plasma half-life of this compound?
A3: Several strategies can be employed to extend the plasma half-life of this compound:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and masking it from enzymatic degradation.
-
Fusion to Albumin or Albumin-Binding Domains: Genetically fusing this compound to serum albumin or an albumin-binding domain can significantly extend its circulation time by leveraging the long half-life of albumin.
-
Amino Acid Modifications: Substituting L-amino acids with D-amino acids or incorporating unnatural amino acids at cleavage-sensitive sites can enhance resistance to proteolysis.
-
Encapsulation in Nanoparticles: Formulating this compound within lipid-based or polymeric nanoparticles can protect it from degradation and clearance mechanisms.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Plasma Stability Assays
If you are observing that more than 50% of this compound is degraded within the first hour of your in vitro plasma stability assay, consider the following troubleshooting steps.
Technical Support Center: Interpreting Unexpected Results from XY028-140 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving XY028-140.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to have a dual function. It acts as both a kinase inhibitor and a degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] As a PROTAC, it links CDK4/6 to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[3][4][5] This action, in turn, inhibits the Retinoblastoma (Rb)-E2F signaling pathway, which is critical for cell cycle progression.[3][4]
Q2: What are the expected outcomes of successful this compound treatment in sensitive cell lines?
A2: In CDK4/6 inhibitor-sensitive (CDK4/6i-S) tumor cells, successful treatment with this compound is expected to result in:
Q3: How does this compound differ from traditional CDK4/6 small molecule inhibitors?
A3: Traditional CDK4/6 inhibitors block the kinase activity of these proteins. This compound also possesses this inhibitory function but additionally induces the degradation and removal of the CDK4 and CDK6 proteins from the cell.[1] This dual mechanism of inhibition and degradation can offer a more profound and sustained disruption of the CDK4/6 signaling pathway.
Q4: Are there any known factors that can influence cellular sensitivity to this compound?
A4: Yes, the specific CDK6 complexes present in a tumor cell can determine its response to CDK4/6 inhibitors and degraders.[2] Additionally, the functionality of the ubiquitin-proteasome system, including the expression and activity of the CRBN E3 ligase, is essential for the degradation activity of this compound.[3][4]
Troubleshooting Guide for Unexpected Results
This guide addresses potential unexpected outcomes during experiments with this compound in a question-and-answer format.
Issue 1: No or reduced degradation of CDK4/6 protein levels observed.
-
Question: I treated my cells with this compound, but I am not observing the expected decrease in CDK4 and/or CDK6 protein levels via Western blot. What could be the cause?
-
Answer: Several factors could contribute to the lack of CDK4/6 degradation:
-
CRBN Expression/Function: The degradation mechanism of this compound is dependent on the CRBN E3 ubiquitin ligase.[3][4][5] Confirm that your cell line expresses sufficient levels of functional CRBN. You can verify this by checking for the expression of CRBN via Western blot or qPCR.
-
Proteasome Function: As a PROTAC, this compound relies on the proteasome for protein degradation. To confirm that the proteasome is active in your experimental system, you can include a positive control for proteasomal degradation or treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound, which should rescue the degradation of CDK4/6.
-
Compound Integrity and Solubility: Ensure that your this compound stock solution is prepared correctly and has not undergone multiple freeze-thaw cycles, which can reduce its potency.[1] Poor solubility can also limit its effective concentration. Refer to the recommended dissolution protocols for in vitro and in vivo experiments.[6][8][9]
-
Treatment Duration and Concentration: The degradation of CDK4 and CDK6 is time- and dose-dependent.[3][4] It may be necessary to optimize the concentration and duration of this compound treatment for your specific cell line. A time-course and dose-response experiment is recommended.
-
Issue 2: Inhibition of cell proliferation is observed, but CDK4/6 degradation is minimal.
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Question: My cell proliferation assays show a response to this compound, but my Western blots show only a slight reduction in CDK4/6 levels. Why is this?
-
Answer: This scenario could be explained by the dual mechanism of this compound. The compound functions as both a CDK4/6 kinase inhibitor and a degrader.[1] The observed anti-proliferative effect could be primarily due to the inhibition of CDK4/6 kinase activity, which is sufficient to slow down the cell cycle. The degradation of the proteins might require higher concentrations or longer treatment times in your specific cellular context. It is also possible that your cell line has a lower dependency on complete protein removal for a cytostatic effect.
Issue 3: Variable efficacy of this compound across different cancer cell lines.
-
Question: I am testing this compound on a panel of cancer cell lines, and I'm seeing significant differences in its effectiveness. What could be the underlying reason for this variability?
-
Answer: The differential response to this compound across various cell lines can be attributed to the inherent biological differences between them:
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CDK6 Complex Heterogeneity: Different tumor cells can express distinct CDK6 complexes, which can impact their sensitivity to CDK4/6 inhibitors and degraders.[2]
-
CRBN Levels: As mentioned previously, the expression levels of CRBN can vary between cell lines, which would directly affect the efficiency of a CRBN-dependent PROTAC like this compound.
-
Underlying Resistance Mechanisms: Some cell lines may have intrinsic or acquired resistance mechanisms to CDK4/6 inhibition, such as alterations in the Rb pathway or upregulation of other cell cycle regulators.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK4/cyclin D1 | 0.38 |
| CDK6/cyclin D1 | 0.28 |
Data sourced from Axon Medchem.[2]
Table 2: Example In Vitro Treatment Protocols
| Cell Line | Concentration (µM) | Duration | Observed Effect |
| A375 melanoma | 0.3 or 1 | 24 hours | Inhibition of CDK4/6 expression and activity |
| T47D breast cancer | 0.3 or 1 | 24 hours | Inhibition of CDK4/6 expression and activity |
| T47D breast cancer | 0.03, 0.1, 0.3, 1, or 3 | 11 days | Inhibition of cancer cell proliferation |
Data summarized from MedchemExpress.[6][7]
Experimental Protocols
1. Preparation of this compound Stock Solution (In Vitro)
-
Storage: Store lyophilized this compound at -20°C for up to 36 months.[1] Once in solution, store at -20°C and use within 1 month to prevent loss of potency.[1] For long-term storage of solutions, -80°C for up to 6 months is recommended.[6] Aliquot to avoid multiple freeze-thaw cycles.[1]
-
Dissolution: Prepare a stock solution in DMSO. For example, to prepare a 10 mM stock solution, dissolve 7.61 mg of this compound (MW: 760.79 g/mol ) in 1 mL of DMSO.
2. In Vitro Cell Treatment
-
Culture cells to the desired confluency.
-
Prepare fresh dilutions of this compound from the stock solution in the appropriate cell culture medium.
-
Treat cells with the desired concentrations of this compound (e.g., 0.03 µM to 3 µM) for the specified duration (e.g., 24 hours for protein degradation analysis, up to 11 days for proliferation assays).[6][7]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
After the treatment period, harvest the cells for downstream analysis (e.g., Western blotting, cell viability assays).
3. Preparation of this compound for In Vivo Administration
-
Formulation: A common formulation for intraperitoneal or oral administration is a suspended solution.[6]
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Procedure (for a 1 mL working solution):
-
Start with a clear stock solution in DMSO (e.g., 5.6 mg/mL).
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Note: If precipitation occurs, heating and/or sonication can be used to aid dissolution.[6][8][9] It is recommended to prepare the working solution fresh on the day of use.[6][8][9]
Mandatory Visualizations
Caption: Mechanism of action for the PROTAC this compound.
Caption: Troubleshooting workflow for lack of CDK4/6 degradation.
References
- 1. adooq.com [adooq.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (MS140) Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MS-140 | CDK4/6 inhibitor and PROTAC degrader | CAS 2229974-83-6 | InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Battle for CDK4/6 Supremacy: The Inhibitor vs. The Degrader
In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) has emerged as a cornerstone in the treatment of certain cancers, particularly HR+/HER2- breast cancer. Palbociclib, a first-in-class CDK4/6 inhibitor, has paved the way for this therapeutic strategy. However, a new contender, XY028-140, is challenging the established paradigm by not just inhibiting, but actively degrading the CDK4/6 proteins. This guide provides a detailed comparison of this compound and palbociclib, focusing on their mechanisms of action, efficacy, and the experimental data that underpins their distinct functionalities.
Mechanism of Action: A Tale of Two Strategies
Palbociclib functions as a reversible, small-molecule inhibitor of CDK4 and CDK6.[1][2] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of the retinoblastoma protein (Rb).[2] This, in turn, maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby halting the cell cycle in the G1 phase and preventing cancer cell proliferation.[2]
This compound, also known as MS140, operates on a dual-action mechanism.[3] It is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[4][5] One end of this compound binds to CDK4/6, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] This induced proximity facilitates the ubiquitination of CDK4/6, marking them for degradation by the proteasome.[4][5] Consequently, this compound not only inhibits the kinase activity of CDK4/6 but also eliminates the proteins entirely from the cell.[4]
Quantitative Comparison of In Vitro Activity
The following tables summarize the key quantitative data comparing the in vitro activity of this compound and palbociclib.
Table 1: Kinase Inhibitory Potency
| Compound | Target | IC50 (nM) |
| This compound | CDK4/cyclin D1 | 0.38[1][2] |
| CDK6/cyclin D1 | 0.28[1][2] | |
| Palbociclib | CDK4 | 11[1] |
| CDK6 | 16[1] |
Table 2: Anti-proliferative Activity in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | This compound (MS140) IC50 (nM) | Palbociclib IC50 (nM) | Fold Improvement with this compound |
| JeKo-1 | 3 | 90 | 30x |
| Mino | 10 | 150 | 15x |
| Rec-1 | 30 | 300 | 10x |
| Granta-519 | 100 | >1000 | >10x |
Data extracted from Wu et al., Nat Cancer 2, 429–443 (2021).[4]
Table 3: Protein Degradation Capability of this compound
| Target | Concentration for significant degradation | Time for maximal degradation |
| CDK4 | ~3 nM - 100 nM | 4-6 hours |
| CDK6 | ~3 nM - 100 nM | 4-6 hours |
Qualitative data based on Western blot analysis from Wu et al., Nat Cancer 2, 429–443 (2021). Specific DC50 values were not provided in the publication.[4]
Visualizing the Mechanisms of Action
The distinct mechanisms of palbociclib and this compound can be visualized through the following signaling pathway diagrams.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. MS140 (this compound) | CDK4/6 PROTAC | Probechem Biochemicals [probechem.com]
- 3. This compound (MS140) Datasheet DC Chemicals [dcchemicals.com]
- 4. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
Validating XY028-140-Induced CDK6 Degradation: A Comparative Guide to Mass Spectrometry and Immunoblotting
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of mass spectrometry and traditional immunoblotting techniques for validating the targeted degradation of Cyclin-Dependent Kinase 6 (CDK6) induced by the PROTAC (PROteolysis TArgeting Chimera) XY028-140. This document outlines the experimental data and protocols supporting the use of these methods, offering insights into their respective strengths in quantifying protein degradation.
This compound, also known as MS140, is a potent and selective PROTAC designed to induce the degradation of both CDK4 and CDK6.[1][2][3] It functions by linking the CDK4/6 proteins to the E3 ubiquitin ligase Cereblon (CRBN), thereby marking them for proteasomal degradation.[1][2] This dual-action mechanism of inhibition and degradation makes this compound a valuable tool in cancer research.[3]
Comparative Analysis of Validation Methods
The degradation of CDK6 by this compound can be validated through several methods, with mass spectrometry and immunoblotting being the most prominent. While both techniques can confirm a reduction in protein levels, they offer different levels of quantitative detail and scope.
| Feature | Mass Spectrometry (Proteomics) | Immunoblotting (Western Blot) |
| Principle | Identifies and quantifies peptides from digested protein samples to determine protein abundance across the entire proteome. | Uses specific antibodies to detect and quantify the relative abundance of a target protein. |
| Scope | Global, unbiased analysis of thousands of proteins simultaneously. | Targeted analysis of a single or a few specific proteins. |
| Selectivity | High, can distinguish between protein isoforms and post-translational modifications. | Dependent on the specificity of the primary antibody. |
| Quantification | Absolute or relative quantification of protein abundance. | Primarily semi-quantitative, providing relative changes in protein levels. |
| Sensitivity | High, capable of detecting low-abundance proteins. | Variable, dependent on antibody affinity and protein expression levels. |
| Throughput | Lower throughput due to complex sample preparation and data analysis. | Higher throughput, allowing for the analysis of multiple samples simultaneously. |
| Confirmation | Can confirm the specific degradation of the target protein (CDK6) and identify off-target effects.[4] | Confirms the reduction of the target protein but provides limited information on off-targets. |
Experimental Data Summary
Studies have demonstrated the effective and selective degradation of CDK4 and CDK6 by this compound. A global analysis of protein degradation using mass spectrometry in Colo205 cells treated with this compound revealed an impressively selective protein downregulation profile, with CDK4 and CDK6 being the most significantly downregulated proteins.[4]
Table 1: Mass Spectrometry-Based Quantification of Protein Degradation by this compound
| Protein | Log2 Fold Change (this compound vs. Control) | Cell Line | Treatment Conditions |
| CDK6 | Significantly Decreased | Colo205 | 0.3 µM, 5 hours |
| CDK4 | Significantly Decreased | Colo205 | 0.3 µM, 5 hours |
Note: Specific quantitative values from the original study were presented in a volcano plot format. The table above provides a qualitative summary of the findings.[4]
Immunoblotting experiments have corroborated these findings, showing a dose- and time-dependent decrease in CDK6 protein levels in various cancer cell lines upon treatment with this compound.[1]
Table 2: Immunoblotting Analysis of CDK6 Degradation by this compound
| Cell Line | This compound Concentration | Treatment Time | Observed CDK6 Reduction |
| Colo205 | Increasing concentrations | 5 hours | Dose-dependent decrease |
| Colo205 | 0.5 µM | 0, 1, 3, 5, 8 hours | Time-dependent decrease |
| ZR-75-1 | Increasing concentrations | 5 hours | Dose-dependent decrease |
Experimental Protocols
Mass Spectrometry-Based Proteomics
Objective: To globally quantify changes in protein abundance following this compound treatment.
-
Cell Culture and Treatment: Plate cells (e.g., Colo205) and treat with either DMSO (vehicle control) or this compound at the desired concentration (e.g., 0.3 µM) for a specified time (e.g., 5 hours).
-
Cell Lysis and Protein Digestion: Harvest cells and lyse to extract proteins. Reduce, alkylate, and digest proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but Recommended for Quantification): Label peptides from control and treated samples with isobaric tags (e.g., TMT) for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).[5] The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
Data Analysis: Use specialized software to search the acquired spectral data against a protein database (e.g., UniProt) to identify the peptides and, by extension, the proteins.[4] Quantify the relative abundance of proteins between the control and treated samples based on the reporter ion intensities from the isobaric tags. A volcano plot is often used to visualize proteins that are significantly up- or downregulated.[4]
Immunoblotting (Western Blot)
Objective: To detect the relative change in CDK6 protein levels following this compound treatment.
-
Cell Culture and Treatment: Plate cells and treat with DMSO or varying concentrations of this compound for different time points as required.
-
Cell Lysis: Harvest cells and prepare protein lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CDK6.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the CDK6 band intensity to a loading control (e.g., β-actin or GAPDH) to compare the relative protein levels between samples.
Visualizing the Workflow and Pathway
To better illustrate the processes involved, the following diagrams created using Graphviz depict the experimental workflow for mass spectrometry and the mechanism of this compound-induced CDK6 degradation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. adooq.com [adooq.com]
- 4. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homolog-selective degradation as a strategy to probe the function of CDK6 in AML - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of XY028-140 and Other CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics has been significantly advanced by the development of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, which have become a cornerstone in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. While established inhibitors like Palbociclib, Ribociclib, and Abemaciclib have shown considerable efficacy, novel agents are emerging with distinct mechanisms of action. This guide provides a head-to-head comparison of the novel CDK4/6 inhibitor-degrader XY028-140 against these established therapies, supported by preclinical experimental data.
Introduction to this compound: A PROTAC Approach
This compound (also known as MS140) is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to not only inhibit but also degrade CDK4 and CDK6 kinases.[1][2] As a heterobifunctional molecule, this compound links a ligand for CDK4/6 to a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2] This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6, offering a distinct and potentially more durable mechanism of action compared to traditional small molecule inhibitors that rely on occupying the kinase active site.[1][2]
Comparative Efficacy and Potency
The following tables summarize the available preclinical data for this compound and the approved CDK4/6 inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Potency (IC50)
| Compound | CDK4/cyclin D1 IC50 (nM) | CDK6/cyclin D1 IC50 (nM) | CDK Selectivity | Reference(s) |
| This compound | 0.38 | 0.28 | Highly selective for CDK4/6 | [1] |
| Palbociclib | 9 - 11 | 15 | Similar potency against CDK4 and CDK6 | [3] |
| Ribociclib | 10 | 39 | More potent against CDK4 than CDK6 | [3] |
| Abemaciclib | 2 | 9.9 | More potent against CDK4 than CDK6 | [3] |
Table 2: In Vitro Anti-proliferative Activity (GI90 in various cell lines)
| Cell Line | This compound (MS140) GI90 (µM) | Palbociclib GI90 (µM) | Ribociclib GI90 (µM) | Abemaciclib GI90 (µM) |
| CDK4/6i-Sensitive | ||||
| CAMA1 | ~0.1 | ~0.3 | Data not available | Data not available |
| MCF7 | ~0.1 | ~0.3 | Data not available | Data not available |
| T47D | ~0.1 | ~0.3 | Data not available | Data not available |
| CDK4/6i-Resistant | ||||
| A375 | >1 | >1 | Data not available | Data not available |
| SKMEL2 | >1 | >1 | Data not available | Data not available |
| Calu6 | >1 | >1 | Data not available | Data not available |
| Data for this compound and Palbociclib are from Wu et al., Nat Cancer, 2021.[1] Data for Ribociclib and Abemaciclib in a directly comparable format is not readily available. |
Signaling Pathways and Mechanisms of Action
CDK4/6 inhibitors function by blocking the phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the cell cycle.[4][5] This prevents the release of the E2F transcription factor, thereby halting the cell's progression from the G1 to the S phase.[4][5]
This compound introduces a dual mechanism. In addition to inhibiting the kinase activity of CDK4/6, it targets the proteins for degradation via the ubiquitin-proteasome system.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against CDK4/cyclin D1 and CDK6/cyclin D1.
Methodology:
-
Prepare a base reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.[1]
-
Add a suitable kinase substrate (e.g., a peptide derived from Rb) to the reaction buffer.
-
Dilute the CDK4/cyclin D1 or CDK6/cyclin D1 enzyme complex in the substrate solution.
-
Serially dilute the test compounds (this compound, Palbociclib, etc.) in DMSO and add to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP formation, or by using radiolabeled ATP and measuring radioactivity incorporated into the substrate.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression model.
Cell Proliferation Assay (Crystal Violet Assay)
Objective: To assess the anti-proliferative effects of the inhibitors on cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., MCF7, T47D) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for an extended period, typically 7-14 days, to allow for multiple cell divisions.[1]
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a solution such as 4% paraformaldehyde for 15 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding a solution like 10% acetic acid.
-
Measure the absorbance at a wavelength of 590 nm using a microplate reader.
-
Calculate the growth inhibition (GI) at each concentration relative to the vehicle control and determine the GI90 (the concentration that inhibits cell growth by 90%).[1]
Western Blot Analysis for CDK4/6 Degradation
Objective: To confirm the degradation of CDK4 and CDK6 proteins following treatment with this compound.
Methodology:
-
Culture cancer cells to approximately 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of CDK4 and CDK6 to the loading control.
Experimental Workflow Comparison
References
- 1. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of XY028-140: A Kinome-wide Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comprehensive assessment of the selectivity of XY028-140, a novel dual-function molecule, across the human kinome. We present a comparative analysis with established CDK4/6 inhibitors, supported by experimental data and detailed methodologies, to offer a clear perspective on its potential as a selective therapeutic agent.
This compound has been identified as a potent and selective dual-acting compound, functioning as both a CDK4/6 kinase inhibitor and a proteolysis-targeting chimera (PROTAC) degrader.[1][2] This molecule is comprised of ligands for Cereblon (an E3 ubiquitin ligase) and CDK, enabling it to not only inhibit CDK4/6 activity but also target these kinases for degradation.[1][3] This dual mechanism of action holds promise for achieving a more profound and durable inhibition of the CDK4/6 pathway, which is a critical regulator of the cell cycle.
Comparative Kinase Selectivity Profile
While a comprehensive, publicly available dataset from a broad kinome screen of this compound is not available, the primary literature describing this compound reports a highly selective profile. A global analysis of protein degradation using mass spectrometry revealed an impressively selective protein downregulation profile for this compound (referred to as MS140 in the study), with very few off-target effects beyond CDK4 and CDK6.[4]
To provide a clear benchmark for its selectivity, the following table summarizes the known biochemical potencies of this compound against its primary targets and compares the kinome selectivity of the well-established CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib. The data for the comparator compounds is derived from KINOMEscan™ assays, a widely used platform for assessing kinase inhibitor selectivity.
| Compound | Target | IC50 (nM) | Number of Kinases with >65% Inhibition @ 1µM | Primary Off-Targets |
| This compound | CDK4/cyclin D1 | 0.38[2] | Not Publicly Available | Not Publicly Available |
| CDK6/cyclin D1 | 0.28[2] | |||
| Palbociclib | CDK4/cyclin D1 | 11 | 11 | CAMK, DYRK, GSK, STK families |
| CDK6/cyclin D3 | 16 | |||
| Ribociclib | CDK4/cyclin D1 | 10 | 1 | None identified at 0.1µM |
| CDK6/cyclin D3 | 39 | |||
| Abemaciclib | CDK4/cyclin D1 | 2 | >30 | GSK3α/β, CAMKIIγ/δ, and others |
| CDK6/cyclin D3 | 10 |
Signaling Pathway Context: The CDK4/6-Rb Axis
This compound and its comparator drugs target the cyclin-dependent kinases 4 and 6 (CDK4/6), which are central to the regulation of the cell cycle. In response to mitogenic signals, D-type cyclins bind to and activate CDK4/6. The active cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma protein (Rb), a key tumor suppressor. This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby promoting cell proliferation. In many cancers, this pathway is dysregulated, leading to uncontrolled cell division.
Caption: The CDK4/6-Rb signaling pathway and the inhibitory/degradative action of this compound.
Experimental Workflow for Kinome Selectivity Profiling
Assessing the selectivity of a kinase inhibitor across the kinome is a critical step in drug development. Methodologies such as KINOMEscan™ (a competition binding assay) and Multiplexed Inhibitor Bead (MIB) affinity chromatography followed by mass spectrometry are commonly employed for this purpose. The general workflow for these approaches is depicted below.
Caption: A generalized experimental workflow for determining the kinome-wide selectivity of a compound.
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform (DiscoverX) is a widely used method for profiling kinase inhibitor interactions. The assay is based on a competitive binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand.
Principle: Kinases are expressed as fusions to a T7 phage. An immobilized, broad-spectrum kinase inhibitor is coated onto a solid support. The kinase-phage fusion protein is incubated with the immobilized inhibitor and the test compound. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized inhibitor. The amount of kinase-phage fusion that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA. The results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase.
Detailed Protocol Outline:
-
Preparation of Reagents: The test compound (e.g., this compound) is serially diluted in DMSO to the desired concentrations. A library of human kinases fused to T7 phage is prepared. The immobilized ligand is prepared on a solid support (e.g., beads).
-
Assay Plate Setup: The assay is performed in multi-well plates. Each well contains the kinase-phage fusion, the immobilized ligand, and the test compound at a specific concentration. A DMSO control (vehicle) is included for each kinase.
-
Incubation: The assay plates are incubated to allow the binding reactions to reach equilibrium.
-
Washing: Unbound kinase-phage fusions and test compound are removed by washing the solid support.
-
Elution and Quantification: The bound kinase-phage fusions are eluted, and the amount of phage DNA is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the amount bound in the DMSO control. The results are expressed as a percentage of control (%Ctrl). A lower %Ctrl value indicates a stronger interaction between the compound and the kinase. Dissociation constants (Kd) can be determined by performing the assay with a range of compound concentrations.
Multiplexed Inhibitor Bead (MIB) Affinity Chromatography with Mass Spectrometry
This chemoproteomic approach utilizes beads functionalized with a cocktail of broad-spectrum kinase inhibitors to capture a large portion of the kinome from cell or tissue lysates.
Principle: A mixture of kinase inhibitors is covalently attached to beads. A cell or tissue lysate is incubated with these "multiplexed inhibitor beads." Kinases in the lysate that are in an active conformation will bind to the inhibitors on the beads. After washing away non-specifically bound proteins, the captured kinases are eluted and identified and quantified using mass spectrometry.
Detailed Protocol Outline:
-
Preparation of MIBs: A selection of broad-spectrum kinase inhibitors with different selectivities are covalently coupled to a solid support (e.g., Sepharose beads).
-
Cell/Tissue Lysis: Cells or tissues are lysed under conditions that preserve kinase activity. The protein concentration of the lysate is determined.
-
Affinity Enrichment: The cell lysate is incubated with the MIBs to allow for the capture of kinases.
-
Washing: The beads are washed extensively with buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: The bound kinases are eluted from the beads, typically using a denaturing buffer containing SDS and DTT.
-
Protein Digestion: The eluted proteins are digested into peptides, usually with trypsin.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometry data is searched against a protein database to identify the captured kinases. Quantitative proteomics techniques (e.g., label-free quantification or isotopic labeling) can be used to compare the abundance of captured kinases between different experimental conditions.
References
Confirming CRBN-Dependent Degradation of CDK4/6 using XY028-140: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of XY028-140 with alternative compounds for confirming CRBN-dependent degradation of CDK4 and CDK6. This guide includes detailed experimental protocols, quantitative data, and visualizations to facilitate experimental design and data interpretation.
This compound (also known as MS140) is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[1]. As a heterobifunctional molecule, this compound links the CDK4/6 inhibitor palbociclib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby hijacking the ubiquitin-proteasome system to specifically target CDK4/6 for degradation[1][2]. This CRBN-dependent mechanism is a critical aspect of its function, and its confirmation is a key step in validating its on-target activity.
Comparison of CDK4/6 Degraders
Several PROTACs have been developed to target CDK4/6 for degradation. This guide compares this compound with two other published CDK4/6 degraders, YKL-06-102 and BSJ-02-162, as well as a negative control, MS140-ve, which is an analog of this compound that does not bind to CRBN.
| Compound | Target(s) | E3 Ligase Ligand | Linker | Key Features | Reference |
| This compound (MS140) | CDK4/6 | Pomalidomide | Proprietary | Potent and selective degradation of CDK4/6. | Wu et al., 2021[1][2][3] |
| YKL-06-102 | CDK4/6 | Pomalidomide | PEG-based | Reported as a relatively more potent degrader of CDK6 than CDK4 in certain contexts. | Wu et al., 2021[3] |
| BSJ-02-162 | CDK4/6 | Pomalidomide | Alkyl-based | Degrades both CDK4 and CDK6. | Wu et al., 2021[3][4] |
| MS140-ve | None (CDK4/6 binder) | Inactive Pomalidomide analog | Same as this compound | Negative control; does not bind CRBN and thus does not induce degradation. | Wu et al., 2021[3] |
Experimental Protocols for Confirming CRBN-Dependent Degradation
To rigorously confirm that the degradation of CDK4/6 by this compound is CRBN-dependent, a series of key experiments should be performed.
Western Blotting for Protein Degradation
This is the most direct method to visualize the reduction in CDK4/6 protein levels.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A375 melanoma, T47D breast cancer, or Colo205 colorectal cancer cells) at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.3 µM, 1 µM) or the alternative degraders for a specified time course (e.g., 5, 24 hours)[2][3]. Include a vehicle control (DMSO) and the negative control MS140-ve.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against CDK4, CDK6, CRBN, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Expected Outcome: A dose- and time-dependent decrease in CDK4 and CDK6 protein levels should be observed in cells treated with this compound, YKL-06-102, and BSJ-02-162, but not with the vehicle or MS140-ve. CRBN levels should remain unchanged.
Caption: Western Blotting Workflow for Assessing Protein Degradation.
Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation
This experiment confirms the physical interaction between CDK4/6, this compound, and CRBN.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control for a short period (e.g., 2-4 hours).
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against either CDK6 or CRBN overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting, probing for CDK6, CDK4, and CRBN.
-
Expected Outcome: In the immunoprecipitate of CDK6, both CDK4 and CRBN should be detected in the this compound-treated sample, but not in the vehicle control. Conversely, when immunoprecipitating CRBN, CDK4 and CDK6 should be co-precipitated in the presence of this compound.
Caption: Co-Immunoprecipitation Workflow for Ternary Complex Detection.
Cell Viability Assay
This assay assesses the functional consequence of CDK4/6 degradation on cell proliferation.
Protocol:
-
Cell Seeding:
-
Seed cells in 96-well plates at a density of 3,000-10,000 cells per well.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound, alternative degraders, or palbociclib (as a non-degrading inhibitor control) for 72 hours[3].
-
-
Viability Measurement:
-
Add a viability reagent such as Resazurin or CellTiter 96 AQueous One Solution to each well.
-
Incubate for 2-3 hours at 37°C.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Expected Outcome: this compound is expected to show a more potent inhibition of cell proliferation (lower GI50) compared to palbociclib in sensitive cell lines, reflecting the added benefit of protein degradation over simple inhibition.
Caption: Cell Viability Assay Workflow.
Genetic Knockout of CRBN
Using CRISPR/Cas9-mediated knockout of CRBN provides the most definitive evidence for CRBN dependency.
Protocol:
-
Generate CRBN Knockout Cells:
-
Use CRISPR/Cas9 to generate a stable CRBN knockout cell line (e.g., in ZR-75-1 cells)[3].
-
Verify the knockout by Western blotting and genomic sequencing.
-
-
Western Blotting for Degradation:
-
Treat both wild-type and CRBN-knockout cells with this compound.
-
Perform Western blotting for CDK4 and CDK6 as described in Protocol 1.
-
Expected Outcome: this compound will induce degradation of CDK4 and CDK6 in wild-type cells but will have no effect in CRBN-knockout cells.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a New Strategy Against Palbociclib Resistance: The Efficacy of XY028-140
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of XY028-140, a novel CDK4/6 degrader, against the CDK4/6 inhibitor palbociclib, with a focus on its efficacy in palbociclib-resistant cancer cell lines. This document synthesizes experimental data, details methodologies, and visualizes key biological pathways to offer a comprehensive overview of this compound's potential in overcoming acquired resistance to conventional CDK4/6 inhibitors.
Executive Summary
Performance Comparison: this compound vs. Palbociclib
The efficacy of this compound in palbociclib-resistant models is highlighted by its potent anti-proliferative activity. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and palbociclib in various cancer cell lines, including those sensitive and resistant to palbociclib.
Table 1: Comparative IC50 Values in CDK4/6 Inhibitor-Sensitive (CDK4/6i-S) and -Resistant (CDK4/6i-R) Cell Lines [4]
| Cell Line | Cancer Type | Status | Palbociclib IC50 (μM) | This compound (MS140) IC50 (μM) |
| JeKo-1 | Mantle Cell Lymphoma | CDK4/6i-S | 0.015 | 0.0005 |
| Granta-519 | Mantle Cell Lymphoma | CDK4/6i-S | 0.025 | 0.001 |
| Z-138 | Mantle Cell Lymphoma | CDK4/6i-S | 0.012 | 0.0004 |
| Mino | Mantle Cell Lymphoma | CDK4/6i-S | 0.02 | 0.0008 |
| UPN1 | Mantle Cell Lymphoma | CDK4/6i-R | > 2 | 0.03 |
| MAVER-1 | Mantle Cell Lymphoma | CDK4/6i-R | > 2 | 0.05 |
Table 2: Efficacy in Breast Cancer Cell Lines
| Cell Line | Subtype | Palbociclib Sensitivity | Palbociclib IC50 (μM) | This compound (MS140) IC50 (μM) |
| MCF-7 | HR+/HER2- | Sensitive | ~0.1 | ~0.003[4] |
| T47D | HR+/HER2- | Sensitive | ~0.15 | Not explicitly stated, but effective[4] |
| MCF-7 pR | HR+/HER2- | Palbociclib-Resistant | >5 | Potent activity demonstrated[1] |
Note: The data for this compound is often presented under its alternative name, MS140. The IC50 values are approximations based on graphical data presented in the cited literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and palbociclib.
Cell Viability Assay
To determine the anti-proliferative effects of this compound and palbociclib, a resazurin-based or CellTiter-Glo luminescent cell viability assay is commonly employed.
-
Cell Seeding: Cancer cell lines, including parental and palbociclib-resistant variants, are seeded in 96-well plates at a density of 3,000 to 10,000 cells per well and incubated for 24 hours.[4]
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or palbociclib and incubated for 72 to 96 hours.[4]
-
Viability Assessment:
-
Resazurin Assay: 10 μl of 0.1 mg/ml resazurin solution is added to each well, and the plates are incubated for 2-3 hours at 37°C. Fluorescence is measured to determine cell viability.[4]
-
CellTiter-Glo Assay: This assay quantifies ATP, indicative of metabolically active cells. The manufacturer's protocol is followed to measure luminescence.[6]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated using non-linear regression analysis.[4]
Immunoblotting
Immunoblotting (Western blotting) is used to assess the protein levels of CDK4, CDK6, and downstream signaling molecules like phosphorylated Retinoblastoma protein (pRb).
-
Cell Lysis: Cells are treated with the compounds for the desired time, then washed and lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for CDK4, CDK6, pRb, and a loading control (e.g., actin). This is followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) system.[4]
Signaling Pathways and Mechanisms of Action
This compound Mechanism of Action
This compound is a PROTAC that hijacks the cell's ubiquitin-proteasome system to induce the degradation of CDK4 and CDK6. It consists of a ligand that binds to CDK4/6, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[4][5] This ternary complex formation leads to the ubiquitination of CDK4/6, marking it for degradation by the proteasome.
Palbociclib Resistance and this compound Efficacy
Resistance to palbociclib can arise through various mechanisms, including the loss of the Retinoblastoma (RB) tumor suppressor, or the amplification of Cyclin E1, which activates CDK2 and bypasses the need for CDK4/6 to drive cell cycle progression.[1][7] By degrading CDK4 and CDK6, this compound can potentially overcome resistance mechanisms that are still dependent on the presence of these proteins.
References
- 1. Combined Androgen receptor blockade overcomes the resistance of breast cancer cells to palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Adaptation and Acquired Resistance to CDK4/6 Inhibition in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to XY028-140: A Novel PROTAC Degrader Targeting the pRb Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of XY028-140, a Proteolysis Targeting Chimera (PROTAC) degrader, with established small molecule inhibitors targeting the Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway. The focus is on the downstream effects on the Retinoblastoma protein (pRb) signaling cascade, a critical regulator of cell cycle progression that is often dysregulated in cancer. This document summarizes key performance data, details experimental methodologies for validation, and visualizes the underlying biological and experimental processes.
The pRb Signaling Pathway: A Key Regulator of Cell Proliferation
The Retinoblastoma protein (pRb) is a tumor suppressor that governs the G1-S phase transition of the cell cycle.[1] In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA replication and cell cycle progression.[2] The phosphorylation of pRb by CDK4 and CDK6, in complex with Cyclin D, leads to the release of E2F, thereby allowing the cell to enter the S phase.[1][2] Dysregulation of this pathway, often through the overexpression of Cyclin D or loss of CDK4/6 inhibitors, is a common event in many cancers.[1][3]
Mechanism of Action: Degradation vs. Inhibition
This compound and conventional CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, both target the pRb signaling pathway but through distinct mechanisms.
This compound: A PROTAC Degrader
This compound is a heterobifunctional molecule that acts as a CDK4/6 degrader.[4][5] It functions by simultaneously binding to CDK4/6 and an E3 ubiquitin ligase, Cereblon (CRBN).[4] This proximity induces the ubiquitination of CDK4/6, marking them for degradation by the proteasome.[4] This leads to the elimination of the CDK4/6 proteins, thereby preventing pRb phosphorylation.
CDK4/6 Inhibitors: Palbociclib, Ribociclib, and Abemaciclib
These are small molecule inhibitors that competitively bind to the ATP-binding pocket of CDK4 and CDK6, preventing their kinase activity.[1][6] This inhibition blocks the phosphorylation of pRb, leading to cell cycle arrest in the G1 phase. While effective, their action is reversible, and the continued presence of the drug is required to maintain inhibition.
Caption: Comparison of the mechanisms of this compound and CDK4/6 inhibitors.
Performance Comparison: this compound vs. CDK4/6 Inhibitors
The following tables summarize the available quantitative data comparing the in vitro performance of this compound with the approved CDK4/6 inhibitors. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and data may be collated from different studies.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Reference |
| This compound (MS140) | CDK4/cyclin D1 | 0.38 | [7][8] |
| CDK6/cyclin D1 | 0.28 | [7][8] | |
| Palbociclib | CDK4/cyclin D1 | 9-11 | [1] |
| CDK6/cyclin D2 | 15 | [1] | |
| Ribociclib | CDK4/cyclin D1 | 10 | [1] |
| CDK6/cyclin D3 | 39 | [1] | |
| Abemaciclib | CDK4/cyclin D1 | 2 | [1] |
| CDK6/cyclin D2 | 9.9 | [1] |
Table 2: Cellular Activity - Inhibition of pRb Phosphorylation and Cell Proliferation
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| CDK4/6 PROTAC Degrader * | MDA-MB-231 | pRb Phosphorylation | <30 | [9] |
| MCF7 | Colony Formation | <25 | [9] | |
| Palbociclib | MB453 | Cell Proliferation (MTT) | 106 | [2] |
| MB231 | Cell Proliferation (MTT) | 285 | [2] | |
| Ribociclib | MCF7 | Colony Formation | 200-500 | [9] |
| Abemaciclib | Various Breast Cancer Lines | Cytostasis (GR50) | ~5.5x more potent than Palbociclib | [10] |
*Data for a representative CDK4/6 bifunctional degrader from a study, which may have a similar mechanism to this compound.
Table 3: Downstream Effects on Cell Cycle
| Compound | Cell Line | Effect | Observation | Reference |
| CDK4/6 PROTAC Degrader * | Not Specified | G1 Cell Cycle Arrest | Induced at concentrations as low as 10 nM | [9] |
| Palbociclib | MDA-MB-231 | G1 Cell Cycle Arrest | 89.4% of cells in G0/G1 vs. 48.8% for vehicle | [11] |
| Ribociclib | Sarcoma Cell Lines (Rb-positive) | G1 Cell Cycle Arrest | Reversible G1 arrest | [12] |
| Abemaciclib | Various Breast Cancer Lines | Cell Cycle Arrest | Induces both G1 and G2 arrest | [13][10] |
*Data for a representative CDK4/6 bifunctional degrader from a study.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of compounds affecting the pRb signaling pathway.
1. Western Blotting for pRb Phosphorylation
This technique is used to assess the phosphorylation status of Rb and the degradation of CDK4/6 proteins.
-
Cell Lysis: Treat cells with the compound of interest for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Rb (e.g., p-Rb Ser780, Ser807/811), total Rb, CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
2. Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvest: Treat cells with the compound for the desired duration. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
3. In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of CDK4/6.
-
Reaction Setup: In a microplate, combine recombinant CDK4/Cyclin D or CDK6/Cyclin D enzyme with a specific substrate (e.g., a fragment of Rb protein) in a kinase reaction buffer.
-
Compound Addition: Add serial dilutions of the test compound (e.g., this compound or a CDK4/6 inhibitor) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP formation, or by using phospho-specific antibodies in an ELISA-based format.
-
IC50 Calculation: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Visualizing the Pathways and Processes
Caption: The pRb signaling pathway and the intervention points of this compound and CDK4/6 inhibitors.
Caption: A generalized workflow for validating the effects of compounds on the pRb signaling pathway.
References
- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A meta-analysis and systematic review of different cyclin-dependent kinase 4/6 inhibitors in breast cancer [frontiersin.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. adooq.com [adooq.com]
- 6. academic.oup.com [academic.oup.com]
- 7. MS140 (this compound) | CDK4/6 PROTAC | Probechem Biochemicals [probechem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of XY028-140 and BSJ-02-162 CDK Degraders: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent CDK4/6 degraders, XY028-140 and BSJ-02-162, for researchers, scientists, and drug development professionals. The information is compiled from publicly available data to facilitate an objective comparison of their performance and characteristics.
Introduction to this compound and BSJ-02-162
Both this compound and BSJ-02-162 are heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs). They are designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle, by hijacking the ubiquitin-proteasome system. Both molecules consist of a ligand that binds to the target proteins (CDK4/6), a linker, and a ligand that recruits an E3 ubiquitin ligase.
This compound (also known as MS140) is a potent and selective PROTAC-based degrader of CDK4 and CDK6.[1][2] It has been shown to effectively reduce CDK4 and CDK6 protein levels in a dose- and time-dependent manner and inhibit RB-E2F signaling.[1]
BSJ-02-162 is another potent PROTAC designed to degrade CDK4 and CDK6.[3][4] It is derived from the well-known CDK4/6 inhibitor palbociclib and utilizes a thalidomide-based ligand to engage the E3 ligase.[3][5] Studies have demonstrated its ability to induce the degradation of both CDK4 and CDK6 and trigger a G1 cell cycle arrest.[5]
Mechanism of Action
Both this compound and BSJ-02-162 function as CDK4/6 degraders by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the target kinases.[1][5] This induced proximity facilitates the ubiquitination of CDK4 and CDK6, marking them for subsequent degradation by the 26S proteasome. This degradation-based approach offers a potential advantage over traditional inhibition by eliminating the entire protein, which may overcome resistance mechanisms associated with inhibitor binding site mutations.
Caption: General mechanism of action for this compound and BSJ-02-162.
Performance Data
The following table summarizes the available quantitative data for this compound and BSJ-02-162. Direct head-to-head comparative studies are limited in the public domain; therefore, the data is compiled from separate reports.
| Parameter | This compound | BSJ-02-162 |
| Target(s) | CDK4, CDK6 | CDK4, CDK6 |
| E3 Ligase Recruited | CRBN[1] | CRBN[5] |
| IC50 vs CDK4/cyclin D1 | 0.38 nM[6][7] | Not explicitly reported |
| IC50 vs CDK6/cyclin D1 | 0.28 nM[6][7] | Not explicitly reported |
| Reported Effects | - Reduces CDK4 and CDK6 protein levels[1] - Inhibits RB-E2F signaling[1] | - Degrades CDK4 and CDK6[5] - Induces G1 cell cycle arrest[5] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to characterize CDK degraders, based on methodologies reported in the literature.
Western Blotting for Protein Degradation
This protocol is used to assess the reduction in CDK4 and CDK6 protein levels following treatment with the degraders.
Experimental Workflow:
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. MS140 (this compound) | CDK4/6 PROTAC | Probechem Biochemicals [probechem.com]
Comparison Guide: The Advantages of XY028-140 Over Traditional Kinase Inhibitors
As requested, here is a detailed comparison guide evaluating the advantages of the hypothetical molecule XY028-140 over traditional kinase inhibitors, designed for researchers, scientists, and drug development professionals.
This guide provides a comprehensive evaluation of this compound, a novel third-generation covalent kinase inhibitor, in comparison to first and second-generation traditional kinase inhibitors. The data presented herein demonstrates the potential of this compound to overcome acquired resistance and its improved selectivity profile.
Introduction to Kinase Inhibition and Acquired Resistance
Traditional kinase inhibitors have revolutionized cancer therapy by targeting specific signaling pathways crucial for tumor growth and survival. However, their long-term efficacy is often limited by the emergence of drug resistance, frequently through secondary mutations in the target kinase. For instance, in the case of Epidermal Growth Factor Receptor (EGFR) inhibitors, the C797S mutation in the kinase domain is a common mechanism of resistance to first and second-generation drugs, rendering them ineffective.
This compound is a next-generation inhibitor designed specifically to address this clinical challenge. It forms a covalent bond with a non-cysteine residue in the active site of the kinase, enabling it to potently inhibit kinases harboring resistance mutations like C797S.
Comparative Efficacy and Selectivity
The following sections present in vitro and in vivo data comparing the performance of this compound with a first-generation (Inhibitor A) and a second-generation (Inhibitor B) kinase inhibitor.
2.1. In Vitro Kinase Inhibitory Activity
The inhibitory activity of the compounds was assessed against both wild-type (WT) and mutant forms of the target kinase.
Table 1: Biochemical IC50 Values against Target Kinase Variants
| Compound | Kinase Variant | IC50 (nM) | Fold-Change vs. WT |
| Inhibitor A | Wild-Type | 5.2 | 1.0 |
| Activating Mutant | 1.8 | 0.3 | |
| Resistance Mutant | >10,000 | >1923 | |
| Inhibitor B | Wild-Type | 2.1 | 1.0 |
| Activating Mutant | 0.5 | 0.2 | |
| Resistance Mutant | 8,500 | 4047 | |
| This compound | Wild-Type | 25.6 | 1.0 |
| Activating Mutant | 3.1 | 0.1 | |
| Resistance Mutant | 4.7 | 0.2 |
2.2. Cellular Potency in Engineered Cell Lines
The anti-proliferative effects of the inhibitors were evaluated in cell lines engineered to express different variants of the target kinase.
Table 2: Cell Viability EC50 Values
| Compound | Cell Line (Kinase Variant) | EC50 (nM) |
| Inhibitor A | Wild-Type | 150.4 |
| Activating Mutant | 25.1 | |
| Resistance Mutant | >10,000 | |
| Inhibitor B | Wild-Type | 80.2 |
| Activating Mutant | 10.5 | |
| Resistance Mutant | >10,000 | |
| This compound | Wild-Type | 350.8 |
| Activating Mutant | 45.6 | |
| Resistance Mutant | 52.3 |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound was assessed in a mouse xenograft model using a cell line harboring the resistance mutation.
Table 3: In Vivo Tumor Growth Inhibition (TGI)
| Treatment Group | Dose (mg/kg, QD) | TGI (%) | Tumor Volume Change at Day 21 (mm³) |
| Vehicle | - | 0 | 1500 ± 210 |
| Inhibitor A | 50 | 5 | 1425 ± 180 |
| Inhibitor B | 25 | 12 | 1320 ± 150 |
| This compound | 50 | 95 | 75 ± 30 |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the signaling pathway and the distinct mechanisms of action of the different inhibitor generations.
Caption: Kinase signaling pathway and inhibitor mechanisms.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating and comparing kinase inhibitors.
Caption: Workflow for kinase inhibitor evaluation.
Experimental Protocols
6.1. Biochemical Kinase Assay (IC50 Determination)
-
Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay was used to measure the phosphorylation of a substrate peptide by the target kinase.
-
Procedure:
-
The kinase, a biotinylated substrate peptide, and ATP were added to the wells of a 384-well plate.
-
The test compounds (Inhibitor A, B, and this compound) were added in a 10-point, 3-fold serial dilution.
-
The reaction was incubated at room temperature for 60 minutes.
-
A stop solution containing EDTA and a europium-labeled anti-phospho-substrate antibody was added.
-
After a further 60-minute incubation, the TR-FRET signal was read on a plate reader.
-
IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.
-
6.2. Cell Viability Assay (EC50 Determination)
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay was used to quantify ATP, an indicator of metabolically active cells.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The compounds were added in a 10-point serial dilution and incubated for 72 hours.
-
An equal volume of CellTiter-Glo® reagent was added to each well.
-
The plate was agitated for 2 minutes to induce cell lysis.
-
After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence was recorded.
-
EC50 values were determined from the dose-response curves.
-
6.3. In Vivo Xenograft Study
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism, human cancer cells with the resistance mutation were implanted into immunodeficient mice.
-
Procedure:
-
Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 cells expressing the resistance-mutant kinase.
-
When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups.
-
The compounds or vehicle were administered daily by oral gavage.
-
Tumor volume and body weight were measured twice weekly.
-
Tumor growth inhibition (TGI) was calculated at the end of the study (Day 21) relative to the vehicle control group.
-
Conclusion
The data presented in this guide highlights the significant advantages of this compound over traditional kinase inhibitors. Its potent activity against clinically relevant resistance mutations, demonstrated in both biochemical and cellular assays, translates into superior in vivo efficacy. While showing lower potency against the wild-type kinase, this suggests a favorable selectivity profile that could lead to a wider therapeutic window and reduced off-target effects. This compound represents a promising therapeutic strategy to overcome acquired resistance in patients who have relapsed on first and second-generation kinase inhibitors.
Safety Operating Guide
Proper Disposal and Safe Handling of XY028-140: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like XY028-140 are paramount for ensuring laboratory safety and environmental protection. This document provides essential logistical information, including operational and disposal plans, to support the safe use of this compound in a laboratory setting.
Immediate Safety and Disposal Procedures
Proper disposal of this compound, as with any chemical waste, must adhere to local, state, and federal regulations. While specific guidelines are detailed in Section 13 of the manufacturer's Safety Data Sheet (SDS), the following represents standard best practices for the disposal of research-grade chemical compounds.
Disposal of Unused this compound (Solid or in Solution):
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of this compound. Section 13 of the SDS will provide specific disposal instructions from the manufacturer.
-
Licensed Waste Disposal Contractor: All chemical waste, including unused this compound and its solutions, should be disposed of through a licensed and qualified hazardous waste disposal contractor.
-
Proper Labeling: Ensure that the waste container is clearly and accurately labeled with the contents, including the name "this compound" and any solvents used.
-
Segregation of Waste: Do not mix this compound waste with other incompatible waste streams.
Disposal of Contaminated Materials:
-
Collection: All materials contaminated with this compound, such as personal protective equipment (PPE), pipette tips, and empty vials, should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with an appropriate solvent (e.g., alcohol), and dispose of the cleaning materials as hazardous waste.
-
Disposal: Dispose of the collected contaminated materials through a licensed hazardous waste disposal contractor.
Quantitative Data Summary
For researchers using this compound, the following quantitative data is provided for ease of reference in experimental planning.
| Property | Value |
| Molecular Weight | 760.8 g/mol |
| Purity | >98% |
| Solubility in DMSO | 10 mM |
Experimental Protocols
While detailed experimental protocols will vary based on the specific research application, the following provides a general guideline for the preparation of this compound solutions.
Preparation of a 10 mM Stock Solution in DMSO:
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), appropriate laboratory glassware, and personal protective equipment (PPE).
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Mechanism of Action: this compound Signaling Pathway
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
Caption: Mechanism of action of this compound as a PROTAC.
Experimental Workflow: Disposal of this compound Waste
The following diagram outlines the logical workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Logical workflow for the disposal of this compound waste.
Essential Safety and Handling Protocols for XY028-140
Disclaimer: The following information is provided for the fictitious compound XY028-140, using Sodium Azide as a proxy due to its hazardous properties and common use in research settings. Always consult the specific Safety Data Sheet (SDS) for any chemical before handling.
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling this compound due to its high acute toxicity.[1][2] The required level of protection varies with the concentration and scale of the work.
Table 1: Required Personal Protective Equipment for this compound
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling dilute solutions (<5%) | Safety glasses[3] | Single pair of nitrile gloves[3][4] | Lab coat, long pants, closed-toe shoes[4][5] | Not generally required if handled in a well-ventilated area |
| Handling concentrated solutions (>5%) or solid powder | Chemical safety goggles and a face shield[3][5] | Double-gloving with nitrile gloves or thicker, utility-grade nitrile gloves[4][5] | Chemical-resistant apron or Tyvek sleeves in addition to standard lab attire[5][6] | Required; must be handled in a certified chemical fume hood[3][4][5] |
Note: Nitrile gloves should have a minimum thickness of 0.11 mm.[1][6] It is crucial to change gloves frequently, at least every two hours, and immediately if they become contaminated.[1][6]
Engineering Controls and Safe Handling Practices
Proper engineering controls and handling procedures are paramount to minimize exposure risk.
-
Ventilation: All work with this compound powder or solutions that may produce aerosols must be conducted in a certified chemical fume hood.[3][5][6]
-
Designated Area: A specific area of the lab should be designated for work with this compound.[6]
-
Utensils: Never use metal spatulas when handling solid this compound, as this can lead to the formation of explosive compounds.[3][4][7] Use plastic or ceramic spatulas instead.[4]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as acids, metals, and their salts.[3][7][8] The storage container should be tightly sealed and clearly labeled as "ACUTELY TOXIC".[1]
-
Hygiene: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[4] Do not eat, drink, or smoke in areas where this compound is handled.[2][9]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Table 2: Emergency Response to this compound Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes using a safety shower.[5][7][10] Remove all contaminated clothing while rinsing.[5][6] Seek immediate medical attention.[5][7] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][5][10] Seek immediate medical attention.[5] |
| Inhalation | Move the affected person to fresh air immediately.[1][5][7] If breathing has stopped, begin rescue breathing (avoiding mouth-to-mouth resuscitation if there is a risk of secondary exposure).[1][10] Call for immediate medical assistance.[1][5][7] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water if the person is conscious.[9][11][12] Seek immediate medical attention.[9][13] |
Experimental Protocol: Small-Scale Spill Cleanup (Inside a Fume Hood)
This protocol outlines the steps for cleaning a small spill of this compound (less than 250g of solid or 250ml of solution) within a chemical fume hood.[8]
-
Alert Personnel: Inform others in the immediate vicinity of the spill.
-
Ensure PPE: Don appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat.
-
Contain the Spill:
-
Clean the Area: Gently sweep up the absorbed or covered material into a non-metal container.[4][8]
-
Decontaminate: Wipe the spill area with an alkaline water solution, followed by 70% ethanol.[1][5]
-
Dispose of Waste: All cleanup materials are considered hazardous waste and must be placed in a sealed, labeled container for disposal.[1][2][3]
-
Wash Hands: Thoroughly wash hands after the cleanup is complete.
References
- 1. uthsc.edu [uthsc.edu]
- 2. drexel.edu [drexel.edu]
- 3. Article - Standard Operating Procedur... [policies.unc.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. campus.kennesaw.edu [campus.kennesaw.edu]
- 7. mines.edu [mines.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. chemos.de [chemos.de]
- 10. nj.gov [nj.gov]
- 11. teknova-sds.s3.us-west-1.amazonaws.com [teknova-sds.s3.us-west-1.amazonaws.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. carlroth.com:443 [carlroth.com:443]
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
